molecular formula C10H16Cl2N2 B173506 2-(Piperidin-4-yl)pyridine dihydrochloride CAS No. 143924-45-2

2-(Piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B173506
CAS No.: 143924-45-2
M. Wt: 235.15 g/mol
InChI Key: NXCFRWODOJQICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-yl)pyridine dihydrochloride (CAS 143924-45-2) is a high-purity chemical compound offered with a certified purity of 95% . This dihydrochloride salt form enhances the compound's solubility and stability, which is critical for handling and storage in a research setting . The structure consists of a pyridine ring directly linked to a piperidine ring, a common and privileged scaffold in medicinal chemistry known for its wide presence in pharmacologically active molecules . As a versatile building block, this compound serves as a crucial intermediate in the synthesis of more complex molecules for drug discovery programs . Its structure makes it valuable for exploring interactions with biological targets, and similar piperidine-pyridine hybrids have been investigated for their potential roles in neurological and metabolic disorders . The compound is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this reagent in various chemical transformations, including nucleophilic substitutions and coupling reactions, to develop novel chemical entities . For quality assurance, the product is associated with a specific catalog number (Z-40384) for precise identification and ordering .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCFRWODOJQICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582436
Record name 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143924-45-2
Record name 2-(Piperidin-4-yl)pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-(Piperidin-4-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride

Topic: this compound CAS Number: 143924-45-2

Audience: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the most privileged heterocyclic motifs are the pyridine and piperidine rings, valued for their versatile chemical reactivity and their ability to engage in critical interactions with biological targets. The fusion of these two rings into the 2-(Piperidin-4-yl)pyridine scaffold creates a conformationally constrained yet chemically versatile building block. Its dihydrochloride salt, with the CAS Number 143924-45-2, offers enhanced solubility and stability, making it a preferred starting material for multi-step synthetic campaigns.[1][2]

This guide provides a senior application scientist's perspective on this compound, moving beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its proven utility in drug discovery.

PART 1: Core Physicochemical and Structural Characteristics

The this compound molecule is a bifunctional entity. The pyridine ring acts as a weak base and a hydrogen bond acceptor, while the piperidine ring provides a saturated, three-dimensional structure that can be functionalized at the nitrogen atom. The dihydrochloride salt form ensures that both nitrogen atoms are protonated, significantly increasing its polarity and aqueous solubility, a crucial attribute for reagent preparation in drug synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 143924-45-2[1]
Molecular Formula C₁₀H₁₆Cl₂N₂[1][3]
Molecular Weight 235.15 g/mol [1][2]
IUPAC Name 2-(piperidin-4-yl)pyridine;dihydrochloride[1]
Appearance Off-white to pale solid (typical)[4]
Melting Point 258 - 261 °C[1]
Free Base CAS 30532-37-7[5]
Monohydrochloride CAS 216688-64-1[6][7]

PART 2: Synthesis and Mechanistic Considerations

The construction of the 2-(Piperidin-4-yl)pyridine core is a foundational process in campaigns targeting a wide array of therapeutic agents. A robust and scalable synthesis is therefore critical. The most common and efficient strategy involves a two-stage process: the coupling of the pyridine and piperidine precursors via reductive amination, followed by the removal of a protecting group and subsequent salt formation.

Causality in Synthetic Design:
  • Choice of Precursors: The synthesis logically starts with commercially available 4-pyridyl precursors and a protected piperidin-4-one, typically N-Boc-piperidin-4-one. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the reductive amination conditions and its facile removal under acidic conditions, which conveniently dovetails with the final salt formation step.[8]

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this key transformation.[8] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is mild enough to not reduce the ketone starting material prematurely and is selective for the iminium ion intermediate formed in situ. This selectivity minimizes side reactions and leads to higher yields, a critical consideration for process efficiency.

  • Deprotection and Salt Formation: The use of hydrochloric acid serves a dual purpose. It efficiently cleaves the acid-labile Boc protecting group and simultaneously forms the stable dihydrochloride salt of the final product, often driving it out of solution and simplifying purification through filtration.

Experimental Protocol: Synthesis of this compound

Step 1: Reductive Amination

  • To a stirred solution of N-Boc-piperidin-4-one (1.0 eq) and 2-aminopyridine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (catalytic amount, ~0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. Rationale: Portion-wise addition controls the reaction exotherm and rate.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude Boc-protected intermediate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of hydrochloric acid (excess, >2.0 eq), typically as a concentrated aqueous solution or as a solution in a solvent like diethyl ether or isopropanol.

  • Stir the mixture at room temperature. The dihydrochloride salt will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield this compound.

Visualization: Synthetic Workflow

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection & Salt Formation N-Boc-piperidin-4-one N-Boc-piperidin-4-one ReactionVessel1 Reaction Vessel (DCE, Acetic Acid) N-Boc-piperidin-4-one->ReactionVessel1 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->ReactionVessel1 NaBH(OAc)3 NaBH(OAc)3 Addition ReactionVessel1->NaBH(OAc)3 Intermediate Boc-Protected Intermediate NaBH(OAc)3->Intermediate ReactionVessel2 Reaction Vessel (Methanol) Intermediate->ReactionVessel2 HCl HCl Addition ReactionVessel2->HCl FinalProduct 2-(Piperidin-4-yl)pyridine dihydrochloride HCl->FinalProduct

Caption: Synthetic pathway for this compound.

PART 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized material. A multi-technique approach provides a self-validating system where data from orthogonal methods corroborates the final assessment.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and assess for the presence of impurities.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the dihydrochloride salt is highly polar).

    • ¹H NMR Analysis: The spectrum should show characteristic signals for both the pyridine and piperidine protons. The aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.5-8.5 ppm). The piperidine ring protons will be in the aliphatic region (typically δ 1.5-3.5 ppm). The integration of these regions should correspond to the number of protons in each part of the molecule.

    • ¹³C NMR Analysis: The spectrum will confirm the carbon framework. Aromatic carbons of the pyridine ring will be observed between δ 120-160 ppm, while the saturated carbons of the piperidine ring will appear upfield (δ 25-55 ppm).[5]

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To quantify the purity of the compound and detect any process-related impurities or degradation products.[9]

  • Methodology:

    • System: A standard Reverse-Phase HPLC (RP-HPLC) system with UV detection is appropriate.

    • Column: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust choice.[10]

    • Mobile Phase: A gradient elution is typically required to separate the polar product from non-polar impurities.

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid modifier improves peak shape for basic analytes like pyridines.

      • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Detection: UV detection at a wavelength where the pyridine chromophore absorbs strongly (e.g., 254 nm or 260 nm).

    • Purity Calculation: Purity is determined by the area percent of the main product peak relative to the total area of all observed peaks.

Protocol 3.3: Mass Spectrometry (MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of the parent compound.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Analysis: Analyze in positive ion mode. The expected mass to observe will be for the free base [M+H]⁺, which corresponds to a monoisotopic mass of approximately 163.12 Da (for C₁₀H₁₅N₂⁺).[5]

Visualization: Analytical Validation Workflow

G Start Synthesized Batch of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR HPLC RP-HPLC (UV Detection) Start->HPLC MS Mass Spectrometry (ESI-MS) Start->MS Check1 Structure Confirmed? NMR->Check1 Check2 Purity ≥ 98%? HPLC->Check2 Check3 Correct [M+H]⁺? MS->Check3 Check1->Check2 Yes Fail Repurify or Resynthesize Check1->Fail No Check2->Check3 Yes Check2->Fail No Pass Batch Released for Use Check3->Pass Yes Check3->Fail No

Caption: Orthogonal analytical workflow for quality control.

PART 4: Applications in Drug Discovery and Development

The 2-(Piperidin-4-yl)pyridine scaffold is a cornerstone in the design of small molecule inhibitors and modulators due to its structural and chemical properties. Piperidine-containing compounds are ubiquitous in pharmaceuticals, valued for improving pharmacokinetic properties such as solubility and membrane permeability.[11]

  • Central Nervous System (CNS) Agents: The scaffold is a key component in the development of novel inhibitors for CNS targets. For example, derivatives have been synthesized and evaluated as highly potent and selective inhibitors of Cholesterol 24-Hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases.[12] The pyridine ring can engage in π-stacking or hydrogen bonding within a receptor's active site, while the piperidine nitrogen provides a handle for introducing substituents that can modulate potency, selectivity, and physicochemical properties.

  • Enzyme Inhibitors: The structural motif has been incorporated into potent Akt1/Akt2 dual inhibitors, which are targets in oncology research.[4]

  • Ion Channel Modulators: It serves as a reagent in the synthesis of potent sodium channel blockers being investigated for the treatment of ischemic stroke.[4] In this context, the basic nitrogen of the piperidine can exist in a protonated state at physiological pH, allowing for crucial ionic interactions with acidic residues in the ion channel pore.

  • Antimicrobial Agents: The broader class of piperidine and pyridine derivatives has shown significant promise in the development of new antimicrobial, antimalarial, and anticancer agents.[13]

PART 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential for ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not found, data from related pyridine hydrochloride and piperidine compounds provide a reliable basis for safety protocols.[14][15][16]

  • Hazards Identification:

    • Harmful if swallowed, inhaled, or in contact with skin.[16]

    • Causes skin irritation and serious eye irritation/damage.[5][15]

    • May cause respiratory irritation.[5][14]

  • Handling and Personal Protective Equipment (PPE):

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]

    • Avoid breathing dust. Minimize dust generation and accumulation.[14][17]

    • Wash hands thoroughly after handling.[15]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

    • Keep away from incompatible substances such as strong oxidizing agents.[15]

Conclusion

This compound (CAS: 143924-45-2) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore vast chemical space. Its robust synthesis, well-defined analytical profile, and proven utility in constructing high-value therapeutic candidates underscore its importance in the drug discovery pipeline. This guide has provided a comprehensive framework for understanding and utilizing this valuable scaffold, grounded in the principles of mechanistic chemistry and rigorous analytical science.

References

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and its pivotal role as a molecular scaffold in the creation of novel therapeutic agents. This document is designed to offer not just data, but also field-proven insights into the practical application and scientific reasoning behind its use.

Core Molecular Attributes

2-(Piperidin-4-yl)pyridine is a bicyclic molecule composed of a pyridine ring linked at the 2-position to a piperidine ring at its 4-position. For practical applications in laboratory and pharmaceutical settings, it is commonly supplied as a more stable and soluble dihydrochloride salt.

The fundamental properties of the free base and its dihydrochloride salt are crucial for any experimental design. The free base, 2-(Piperidin-4-yl)pyridine, possesses a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. The dihydrochloride salt, the focus of this guide, has the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.16 g/mol [2].

Property2-(Piperidin-4-yl)pyridine (Free Base)This compound
Molecular Formula C₁₀H₁₄N₂C₁₀H₁₆Cl₂N₂
Molecular Weight 162.23 g/mol [1]235.16 g/mol [2]
CAS Number 30532-37-7[3]143924-45-2[4][5][6]
Appearance -White to yellow crystal powder[5]
Storage 2-8°C (protect from light)[3]Room temperature, sealed well[5]

The presence of two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—allows for the formation of the stable dihydrochloride salt. This salt form enhances the compound's solubility in aqueous media, a critical factor for many biological assays and formulation studies.

Synthesis and Purification: A Strategic Approach

The synthesis of 2-(piperidin-4-yl)pyridine is a multi-step process that leverages established principles of heterocyclic chemistry. A common and logical synthetic strategy involves the creation of the core scaffold followed by deprotection and salt formation. While numerous variations exist, a representative workflow is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.

General Synthetic Workflow

A prevalent method for constructing the 2-(piperidin-4-yl)pyridine scaffold is through the hydrogenation of a corresponding bipyridine precursor. This approach is favored due to the commercial availability of substituted pyridines and the robustness of catalytic hydrogenation methods[7].

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 4-Substituted Piperidine B N-Boc-4-Substituted Piperidine A->B Boc₂O, Base C 2-Halopyridine D N-Boc-2-(piperidin-4-yl)pyridine B->D C->D E 2-(Piperidin-4-yl)pyridine (Free Base) D->E Acid (e.g., TFA or HCl) F This compound E->F HCl in solvent (e.g., Ethanol)

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system for the synthesis, drawing upon common laboratory practices for similar heterocyclic compounds.

Step 1: Catalytic Hydrogenation of a Pyridyl-Pyridine Precursor

  • Rationale: This step reduces one of the pyridine rings to a piperidine ring. The choice of catalyst and conditions is critical for selective hydrogenation.

  • Procedure:

    • To a solution of a suitable 2,4'-bipyridine derivative in ethanol or methanol, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

    • Place the reaction mixture in a high-pressure hydrogenation apparatus.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(piperidin-4-yl)pyridine.

Step 2: Formation of the Dihydrochloride Salt

  • Rationale: Conversion to the dihydrochloride salt is performed to enhance stability and solubility. The use of a solvent in which the salt is poorly soluble allows for precipitation and easy isolation.

  • Procedure:

    • Dissolve the crude 2-(piperidin-4-yl)pyridine free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in ethanol or diethyl ether) dropwise with stirring.

    • A precipitate of this compound will form.

    • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

Analytical MethodExpected Observations
¹H NMR The spectrum will show characteristic signals for both the pyridine and piperidine rings. Aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The aliphatic protons of the piperidine ring will be observed in the upfield region (typically δ 1.5-4.0 ppm). The N-H protons of the piperidinium and pyridinium ions may appear as broad signals.
¹³C NMR The spectrum will display distinct signals for the aromatic carbons of the pyridine ring (δ 120-160 ppm) and the aliphatic carbons of the piperidine ring (δ 25-55 ppm).
Mass Spectrometry (MS) In electrospray ionization (ESI) mode, the spectrum will show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₅N₂⁺.
Infrared (IR) Spectroscopy The spectrum will exhibit characteristic N-H stretching vibrations for the secondary amine salt in the range of 2400-2800 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the pyridine ring will also be present.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C₁₀H₁₆Cl₂N₂.

Role in Drug Discovery and Development

The 2-(piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry. Its prevalence stems from the combination of a rigid aromatic pyridine ring, which can engage in π-stacking and hydrogen bonding interactions, and a flexible, saturated piperidine ring that provides a three-dimensional character to the molecule and can be readily substituted to modulate physicochemical properties and target binding.

Key Therapeutic Areas

Derivatives of 2-(piperidin-4-yl)pyridine have been investigated for a wide range of biological activities:

  • Anti-inflammatory Agents: The scaffold has been used to develop novel anti-inflammatory compounds. For instance, derivatives have shown inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cellular assays[8].

  • Antifungal Agents: By combining the piperidine moiety with other pharmacophores like tetrahydroisoquinoline, hybrid molecules with significant antifungal efficacy against clinically relevant species such as Candida albicans have been developed[9][10].

  • Kinase Inhibitors: The pyridine and piperidine nitrogens can act as key hydrogen bond acceptors/donors, making this scaffold suitable for designing inhibitors of protein kinases, which are crucial targets in oncology[11].

  • Central Nervous System (CNS) Agents: The ability of piperidine-containing compounds to cross the blood-brain barrier makes them valuable for developing drugs targeting neurological disorders[12].

Illustrative Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Many inflammatory diseases are driven by the overexpression of pro-inflammatory mediators like TNF-α and NO. The production of these molecules is often regulated by the NF-κB signaling pathway. Certain 2-(piperidin-4-yl)pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating this pathway.

G cluster_0 Cytoplasm cluster_1 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS) Nucleus->Genes Induces Compound 2-(Piperidin-4-yl)pyridine Derivative Compound->IKK Inhibits

Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

This compound is more than just a chemical reagent; it is a versatile and powerful building block for the design and synthesis of new chemical entities with therapeutic potential. Its well-defined structure, coupled with the synthetic accessibility of its derivatives, ensures its continued importance in the field of drug discovery. This guide has provided a technical foundation for understanding and utilizing this compound, from its fundamental properties to its strategic application in medicinal chemistry. Researchers equipped with this knowledge are better positioned to harness the potential of this valuable scaffold in their quest for novel and effective medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to predict a compound's behavior, optimize formulations, and ensure its efficacy and safety.[1][2][3][4] This document will delve into the structural attributes, solubility, melting point, ionization constants (pKa), and stability of this compound, offering both theoretical insights and practical experimental protocols.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties.[1][2][5] These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target receptor.[3][4] A thorough understanding of properties such as solubility, lipophilicity, and ionization is crucial for medicinal chemists and formulation scientists to design molecules with optimal pharmacokinetic and pharmacodynamic profiles, ultimately reducing attrition rates in drug development.[2]

This compound, as a salt form, is often selected to enhance the solubility and stability of the parent compound. This guide will explore the specific attributes of this dihydrochloride salt, providing a framework for its scientific evaluation.

Chemical Identity and Structural Features

A foundational step in characterizing any chemical entity is to establish its precise chemical identity.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 2-(4-Piperidinyl)pyridine dihydrochlorideN/A
Molecular Formula C₁₀H₁₆Cl₂N₂[6]
Molecular Weight 235.15 g/mol [6]
CAS Number Not explicitly found for the dihydrochloride, the free base is 30532-37-7[7]
Chemical Structure (See Figure 1)N/A

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The structure reveals a pyridine ring linked to a piperidine ring at the 4-position. The dihydrochloride salt form indicates that both nitrogen atoms, the one in the pyridine ring and the one in the piperidine ring, are protonated. This protonation significantly influences the molecule's physicochemical properties, particularly its solubility and pKa.

Key Physicochemical Properties and Their Determination

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The dihydrochloride salt form of 2-(Piperidin-4-yl)pyridine is expected to have significantly higher aqueous solubility compared to its free base due to the ionic nature of the salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is a gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Purified water (e.g., Milli-Q)

  • HPLC-grade acetonitrile and water

  • Formic acid or other suitable mobile phase modifier

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of the desired solvent (e.g., purified water, PBS pH 7.4).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set at a specific temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

  • Calculation: Determine the concentration of the compound in the diluted supernatant from the calibration curve and then calculate the original solubility, accounting for the dilution factor.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess compound to solvent B Equilibrate in shaker (24-48h) A->B C Centrifuge to separate solid B->C D Dilute supernatant C->D E Inject into HPLC D->E G Quantify Concentration E->G F Generate Calibration Curve F->G H Calculate Solubility G->H

Caption: Workflow for thermodynamic solubility determination.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid. For a dihydrochloride salt, the melting point is expected to be relatively high and may be accompanied by decomposition.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a precise thermal analysis technique to determine the melting point and other thermal transitions of a material.

Materials:

  • This compound

  • DSC instrument

  • Aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the compound into an aluminum DSC pan.

  • Sealing: Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

While a specific melting point for this compound was not found, a related compound, 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride, has a reported melting point of 228-235 °C[8]. This suggests that the title compound will also have a high melting point.

Ionization Constant (pKa)

The pKa values of a molecule are crucial as they determine the extent of its ionization at a given pH. This, in turn, influences its solubility, permeability, and binding to the target. 2-(Piperidin-4-yl)pyridine has two basic nitrogen atoms that can be protonated. The pKa of the piperidine nitrogen is expected to be higher (more basic) than that of the pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic and accurate method for pKa determination.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a calibrated electrode

  • Autotitrator or manual titration setup

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in water with a known ionic strength (adjusted with KCl).

  • Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points on the titration curve. Specialized software is often used for more accurate pKa calculation from the titration data.

pKa_Determination_Logic A Dissolve compound in water B Titrate with standardized base (NaOH) A->B C Record pH after each addition B->C D Plot pH vs. Volume of titrant C->D E Identify half-equivalence points D->E F Determine pKa values E->F

References

Biological activity of 2-(Piperidin-4-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(Piperidin-4-yl)pyridine Derivatives

Executive Summary

The 2-(piperidin-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with the basic nitrogen of the piperidine ring and the aromatic pyridine moiety, provides a versatile framework for designing molecules with high affinity and selectivity for a diverse range of biological targets. This guide synthesizes current research to provide drug development professionals with a comprehensive understanding of the multifaceted biological activities of these derivatives. We will explore their mechanisms of action in key therapeutic areas, including inflammation, oncology, and infectious diseases, while providing detailed experimental protocols and critical insights into their structure-activity relationships (SAR).

Introduction: The 2-(Piperidin-4-yl)pyridine Scaffold - A Privileged Motif in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] When coupled at its 4-position to a pyridine ring, it forms the 2-(piperidin-4-yl)pyridine scaffold, a structure that serves as a cornerstone for numerous biologically active compounds.[1][2] This arrangement allows for precise three-dimensional orientation of substituents, enabling tailored interactions with the active sites of proteins. The pyridine ring can engage in π-stacking and hydrogen bonding, while the piperidine nitrogen can be protonated at physiological pH, forming crucial ionic interactions. This unique combination of features has led to the development of derivatives with potent activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] This document serves as a technical exploration of these activities, grounded in mechanistic data and validated experimental methodologies.

Section 1: Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is a key pathological driver of numerous diseases. Derivatives of the 2-(piperidin-4-yl)pyridine scaffold have emerged as potent anti-inflammatory agents, primarily through the modulation of the NF-κB signaling pathway.

A key example is found in a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[3] One potent compound from this series, designated 6e , was identified from an in-house library and demonstrated significant inhibitory activity on the production of pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3] Further investigation revealed that its mechanism involves the inhibition of the NF-κB pathway. Specifically, compound 6e was shown to restore the phosphorylation level of IκBα, an inhibitor of NF-κB.[3] This prevents the degradation of IκBα and subsequently blocks the translocation of the p65 NF-κB subunit to the nucleus, thereby downregulating the transcription of inflammatory genes like TNF-α.[3] In vivo, this activity was confirmed in a xylene-induced ear oedema mouse model, where compound 6e showed more potent anti-inflammatory effects than ibuprofen.[3]

Data Presentation: In Vitro Anti-inflammatory Activity
CompoundTargetAssay SystemIC₅₀ (μM)Source
6e NO ProductionLPS-stimulated RAW 264.70.86[3]
6e TNF-α ProductionLPS-stimulated RAW 264.71.87[3]

Mandatory Visualization: NF-κB Pathway Modulation

NF_kB_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Compound_6e Compound 6e Compound_6e->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) DNA->Pro_inflammatory Induces

Modulation of the NF-κB signaling pathway by Compound 6e.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2-(piperidin-4-yl)pyridine derivative (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Nitrite Measurement: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration, an indicator of NO production, by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Causality: This assay quantifies the ability of the test compound to inhibit the inflammatory response triggered by LPS. The Griess reaction is a validated, colorimetric method to measure nitrite, a stable breakdown product of NO, providing a reliable proxy for iNOS activity and the compound's anti-inflammatory potential.

Section 2: Anticancer Applications - Targeting Kinase Signaling and Apoptosis

The 2-(piperidin-4-yl)pyridine scaffold is a key component in several potent anticancer agents, demonstrating efficacy through mechanisms such as kinase inhibition and the induction of apoptosis.

Dual ALK/ROS1 Inhibition in Non-Small-Cell Lung Cancer (NSCLC)

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, when rearranged, act as oncogenic drivers in a subset of NSCLC. A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual ALK/ROS1 inhibitors, with the goal of overcoming clinical resistance to first-generation inhibitors like crizotinib.[4] The representative compound 2e demonstrated potent anti-proliferative activity against both ALK-addicted (H3122) and ROS1-addicted (HCC78) cell lines.[4] Critically, 2e also showed impressive enzymatic activity against the clinically relevant crizotinib-resistant ALKL1196M mutant and the ROS1G2032R mutant, highlighting its potential to address acquired drug resistance.[4]

Data Presentation: Activity of ALK/ROS1 Inhibitor 2e
TargetCell Line / AssayIC₅₀ (nM)Comparison (Crizotinib IC₅₀, nM)Source
ALKL1196MEnzyme Assay41.3~82.6 (2x more potent)[4]
ROS1G2032RBa/F3 Cell Line104.7643.5 (6x more potent)[4]

Mandatory Visualization: Kinase Inhibitor Screening Workflow

Kinase_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Validation Compound_Lib Compound Library (2-piperidin-4-yl-pyridine derivatives) Enzyme_Assay Biochemical Kinase Assay (e.g., ALK, ROS1 wild-type) Compound_Lib->Enzyme_Assay Primary Screen Hit_ID Hit Identification (Potency & Selectivity) Enzyme_Assay->Hit_ID Cell_Prolif Cell Proliferation Assay (e.g., H3122, HCC78) Hit_ID->Cell_Prolif Secondary Screen Resist_Mutant Resistant Mutant Assay (e.g., ALK-L1196M) Cell_Prolif->Resist_Mutant Lead_Select Lead Candidate Selection Resist_Mutant->Lead_Select PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Select->PK_PD Xenograft Tumor Xenograft Model PK_PD->Xenograft Efficacy Efficacy & Toxicity Assessment Xenograft->Efficacy

A typical workflow for screening kinase inhibitors.
Induction of Apoptosis in Ovarian Cancer

Beyond kinase inhibition, these derivatives can also trigger programmed cell death. A novel pyridine derivative, H42 , was identified as a potent inhibitor of ovarian cancer cell proliferation.[6] It exhibited dose- and time-dependent inhibitory effects on A2780 and SKOV3 ovarian cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range after 72 hours of treatment.[6] Further mechanistic studies confirmed that compound H42 functions by inducing apoptosis, increasing intracellular reactive oxygen species (ROS) production, and causing DNA damage.[6]

Data Presentation: Anti-proliferative Activity of H42
Cell LineIncubation TimeIC₅₀ (µM)Source
A278072 h5.40 ± 0.53[6]
SKOV372 h0.85 ± 0.02[6]
Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells (e.g., SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test compound (e.g., H42 ) for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and positive controls.

  • MTT Reagent: After incubation, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[7][8]

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.

  • Causality: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the MTT tetrazolium salt. The resulting formazan concentration is directly proportional to the number of viable cells, providing a robust method to quantify the cytotoxic or cytostatic effects of a compound.

Section 3: Antifungal Potential

The emergence of drug-resistant fungal pathogens necessitates the development of novel antimycotics. Hybrid molecules that combine the 2-(piperidin-4-yl)pyridine scaffold with other pharmacophores, such as isoquinoline, have shown promising antifungal activity.[5][9]

A series of these hybrid compounds were evaluated for their efficacy against clinically relevant yeast species. Several compounds demonstrated complete growth inhibition against Candida albicans and the often-resistant Candida krusei.[5] One compound, 6i , was particularly notable for its broad-spectrum activity, inhibiting the growth of aspergilli in addition to yeasts.[5][9] The structure-activity relationship studies suggested that unbranched alkyl side chains with 10-12 carbon atoms were associated with the highest activity.[5]

Data Presentation: Antifungal Activity (Minimum Inhibitory Concentration)
CompoundFungal SpeciesMIC (µg/mL)Source
6i Aspergillus spp.16-32[5]
6k Rhizopus arrhizus16-32[5]
6l Rhizopus arrhizus16-32[5]
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI)
  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., C. albicans) suspension in RPMI 1640 medium, adjusted to a final concentration of ~0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI 1640 medium.

  • Inoculation: Add the prepared fungal inoculum to each well, resulting in a final volume of 200 µL. Include a drug-free growth control and a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or 100% reduction) compared to the drug-free control well.

  • Causality: This standardized method directly assesses the ability of a compound to inhibit fungal growth. By determining the lowest effective concentration, it provides a quantitative measure of antifungal potency that is essential for comparing compounds and guiding further development.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(piperidin-4-yl)pyridine derivatives is highly dependent on the nature and position of substituents on both the piperidine and pyridine rings. Synthesizing the available data reveals several key SAR trends.

  • Piperidine N1-Substitution: This position is a critical handle for modulating activity. In ALK/ROS1 inhibitors, complex aromatic and heterocyclic groups at this position are essential for fitting into the kinase ATP-binding pocket and achieving high potency.[4]

  • Pyridine Ring Substitution: For CH24H inhibitors, the addition of a piperidin-1-yl group directly onto the pyridine ring resulted in a significant boost in potency, yielding compounds with single-digit nanomolar activity.[10] This suggests a key interaction site accessible from the pyridine core.

  • Appended Side Chains: In the case of antifungal hybrids, long, unbranched alkyl chains (10-12 carbons) attached to the molecular scaffold were found to be optimal for activity, likely enhancing the compounds' ability to disrupt the fungal cell membrane.[5]

  • Core Modifications: Fusing the pyridine ring with other heterocycles, such as in the 2-(piperidin-4-yl)-1H-benzo[d]imidazole series, creates new interaction points and significantly influences the biological profile, directing the activity towards anti-inflammatory targets.[3]

Mandatory Visualization: General SAR Summary

SAR_Summary Core R1 R1 (Piperidine N1): - Critical for kinase inhibition. - Modulates potency and selectivity. R1->Core   R2 R2 (Pyridine Ring): - Substitution here can enhance potency (e.g., CH24H). - Fusing rings alters target profile. R2->Core R3 R3 (Side Chains): - Lipophilic chains can increase  antifungal/antimicrobial activity. R3->Core   

Key sites for modification on the 2-(piperidin-4-yl)pyridine scaffold.
(Note: The diagram above uses a placeholder for the chemical structure to illustrate key modification points.)

Conclusion and Future Directions

The 2-(piperidin-4-yl)pyridine scaffold is a validated "privileged" structure in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective enzyme inhibition in cancer to broad-spectrum antimicrobial effects. The key to their success lies in the scaffold's synthetic tractability, which allows for fine-tuning of physicochemical properties and precise orientation of functional groups to engage with specific biological targets.

Future research should focus on leveraging computational and structure-based design to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. Exploring novel combinations of this core with other pharmacophores could unlock activities against new target classes. Furthermore, a deeper investigation into the mechanisms of resistance and off-target effects will be crucial for translating these promising compounds from the laboratory to the clinic. The continued exploration of the chemical space around this versatile scaffold holds immense promise for the development of new therapies for a wide range of human diseases.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-(Piperidin-4-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, 2-(Piperidin-4-yl)pyridine dihydrochloride, a heterocyclic amine, represents a structural motif of significant interest. As with any specialized research chemical, a thorough and nuanced understanding of its safety profile, potential toxicity, and appropriate handling is not merely a regulatory formality but a cornerstone of responsible science. This guide is engineered to move beyond rote compliance, offering a deep-dive into the principles of safe handling grounded in the physicochemical nature of the compound and toxicological data from analogous structures. The core philosophy of this document is that a scientifically rigorous safety protocol is a self-validating system, ensuring the protection of personnel, the integrity of research, and environmental stewardship.

Section 1: Chemical Identity and Hazard Profile

This compound is a solid, hygroscopic substance.[1] The presence of the pyridine and piperidine rings, common moieties in pharmacologically active compounds, dictates its chemical reactivity and toxicological profile.[2] The dihydrochloride salt form generally increases water solubility compared to the free base.

While specific toxicological data for this exact dihydrochloride salt is not extensively published, a robust hazard profile can be constructed from Global Harmonized System (GHS) classifications of the parent compound, 2-(Piperidin-4-yl)pyridine, and safety data sheets (SDS) for closely related analogues.[3][4][5]

Table 1: GHS Hazard Classification for 2-(Piperidin-4-yl)pyridine and Analogues

Hazard ClassHazard CategoryGHS StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[3][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

Note: This table is a synthesis of data from the parent free base and closely related dihydrochloride analogues. The GHS classification for the specific title compound should be confirmed via the supplier-specific SDS.

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The "harmful" classification (Category 4) indicates that while not severely toxic in small quantities, significant exposure can lead to adverse health effects. The potential for serious eye damage is a critical risk that necessitates stringent eye protection protocols.[5]

Section 2: Toxicological Profile and Mechanistic Insights

Understanding the "why" behind toxicity is paramount for developing truly effective safety measures. The toxicological profile of this compound is largely influenced by the pyridine moiety.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: As a water-soluble salt, absorption following ingestion is likely.[1] Dermal absorption of pyridine and its derivatives can also occur. The primary concern in a laboratory setting is the inhalation of aerosolized particles, which can lead to rapid systemic absorption.

  • Metabolism: Pyridine itself is metabolized in humans, with primary metabolites including the N-methylpyridinium ion and pyridine-N-oxide, which are excreted in the urine.[6] It is reasonable to infer a similar metabolic pathway for substituted pyridines. The piperidine ring can also undergo metabolic modification.

  • Toxicity Mechanism: The toxicity of many pyridine derivatives is linked to their ability to disrupt cellular processes. While specific mechanisms for this compound are not detailed, pyridine toxicity can involve effects on the central nervous system, liver, and kidneys.[7][8] The irritant effects on skin, eyes, and the respiratory tract are likely due to the compound's chemical nature as an amine salt, which can interact with and disrupt mucosal membranes.

2.2 Acute and Chronic Effects

  • Acute Exposure: The immediate risks are associated with its irritant properties and acute toxicity. Symptoms of acute overexposure could include irritation of the nose, throat, and lungs, skin redness and discomfort, severe eye pain, and gastrointestinal distress if ingested.[3][4]

  • Chronic Exposure: Data on the chronic effects of this specific compound are not available. However, long-term exposure to some pyridine compounds has been associated with liver and neurological effects in animal studies.[8] The International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[6] This underscores the importance of minimizing long-term, low-level exposure.

Section 3: The Cornerstone of Safety: Risk Assessment and Handling Protocols

A proactive safety culture is built on a foundation of rigorous risk assessment and meticulously planned handling procedures. The causality behind these protocols is to create multiple layers of defense against accidental exposure.

3.1 Risk Assessment Workflow

Before any new protocol involving this compound is initiated, a formal risk assessment must be conducted. This process is not a mere checklist but a dynamic evaluation of the specific experimental context.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Information Gathering cluster_assessment Phase 2: Hazard & Exposure Assessment cluster_control Phase 3: Control Measure Implementation cluster_review Phase 4: Review & Refinement A Identify Procedure: Weighing, Dissolving, Reaction Setup B Gather Safety Data: Review SDS for Analogues, Consult Literature A->B informs C Identify Hazards: Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation B->C defines D Assess Exposure Potential: Quantity used, Dust generation, Duration of task C->D context for E Select Engineering Controls: Chemical Fume Hood, Ventilated Balance Enclosure D->E dictates need for F Determine PPE: Gloves (Nitrile), Safety Goggles/Face Shield, Lab Coat, Respirator (if needed) E->F complements G Define Safe Work Practices: SOPs, Spill Plan, Waste Disposal Route F->G integrates into H Review & Approve Protocol G->H for I Conduct Post-Experiment Debrief: Any issues? Near misses? H->I leads to

Caption: Risk assessment workflow for handling hazardous chemical powders.

3.2 Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step minimizes the potential for release and exposure.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in sterile water.

Materials:

  • This compound

  • Sterile, deionized water

  • Calibrated analytical balance within a ventilated enclosure or chemical fume hood

  • Anti-static weighing dish

  • Spatula

  • Appropriate-sized volumetric flask with stopper

  • Personal Protective Equipment (PPE) as defined in Table 2

Procedure:

  • Preparation:

    • Don all required PPE before entering the designated handling area. The rationale is to be fully protected before any potential exposure can occur.

    • Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly (check airflow indicator). This is the primary engineering control to capture any generated dust.

    • Decontaminate the work surface with a suitable solvent (e.g., 70% ethanol) and lay down absorbent bench paper.

  • Weighing:

    • Place the anti-static weighing dish on the balance and tare. Using an anti-static dish is crucial to prevent the fine powder from scattering due to static electricity.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, slowly transfer the approximate amount of powder to the weighing dish. Perform this action slowly and close to the surface of the dish to minimize dust generation.

    • Close the primary container immediately after dispensing. This minimizes the hygroscopic compound's exposure to atmospheric moisture and reduces the chance of a spill.

    • Record the exact weight.

  • Solution Preparation:

    • Carefully transfer the weighed powder into the volumetric flask. A powder funnel can aid in a clean transfer.

    • Using a small amount of the solvent (sterile water), rinse the weighing dish and spatula, transferring the rinsate into the volumetric flask to ensure quantitative transfer.

    • Add approximately 80% of the final volume of solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. If necessary, sonication can be used. Do not heat unless the compound's stability at higher temperatures is confirmed.

    • Once fully dissolved, allow the solution to return to room temperature.

    • Carefully add solvent to the calibration mark on the volumetric flask.

    • Stopper and invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Wipe the spatula and work surface with a damp cloth, treating the cloth as contaminated waste.

    • Dispose of the weighing dish and any other disposable items in the designated solid hazardous waste container.

    • Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

Table 2: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale and Field InsightSource(s)
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides good chemical resistance against many amine compounds. Double-gloving is recommended for extended handling to protect against undetected pinholes.[3][4]
Eye Protection Chemical safety goggles with side shieldsProtects against dust particles. If there is a significant splash risk (e.g., large volumes), a face shield should be worn over the goggles.[3][9]
Skin/Body Protection Closed-front lab coatPrevents contamination of personal clothing. Ensure cuffs are tucked into gloves.[10]
Respiratory Protection Generally not required if handled within a fume hood. If weighing in an open lab, a NIOSH-approved N95 respirator is the minimum protection against dust.The primary control should always be engineering (fume hood). A respirator is a secondary defense for specific, higher-risk tasks.[4]

Section 4: Emergency Procedures - A Plan for When Things Go Wrong

Preparedness is the key to mitigating the consequences of an accidental exposure or spill. All personnel must be trained on these procedures.

EmergencyResponse cluster_routes Exposure Route cluster_actions Immediate Actions cluster_followup Follow-Up Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion A1 Move to fresh air. Seek medical attention if breathing is difficult. Inhalation->A1 A2 Remove contaminated clothing. Wash skin with soap and plenty of water for 15 min. Skin->A2 A3 Flush with eyewash for 15 min, holding eyelids open. Seek immediate medical attention. Eye->A3 A4 Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->A4 F1 Obtain SDS and provide to medical personnel. A1->F1 A2->F1 A3->F1 A4->F1 F2 Report incident to Safety Officer. F1->F2

Caption: Decision tree for emergency response to chemical exposure.

4.1 First Aid Measures [3][4]

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: This is a critical exposure route. Immediately flush eyes with a directed stream of water from an eyewash station for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention, regardless of the apparent severity.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Give the person a glass of water to drink. Seek immediate medical attention.

4.2 Spill Response [4]

  • Minor Spill (e.g., <1 gram in a fume hood):

    • Ensure PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the material into a designated hazardous waste container.

    • Wipe the area with a wet cloth, treating the cloth as hazardous waste.

  • Major Spill (e.g., >1 gram or outside of containment):

    • Evacuate the immediate area and alert others.

    • Contact the institutional safety officer or emergency response team.

    • Prevent entry into the area.

    • If safe to do so, increase ventilation to the area.

Section 5: Storage and Disposal

5.1 Storage The chemical stability of this compound requires specific storage conditions to maintain its integrity and prevent hazardous situations.[3]

  • Conditions: Store in a cool, dry, and well-ventilated area.

  • Container: Keep the container tightly closed to prevent absorption of moisture, as the compound is hygroscopic.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

5.2 Disposal Chemical waste disposal is a regulated process that must adhere to local, state, and federal guidelines.

  • Waste Classification: This material should be treated as hazardous waste.

  • Procedure: Dispose of unused material and contaminated items (e.g., gloves, weighing dishes) in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain.

References

An In-depth Technical Guide to the Solubility Profile of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Solubility as a Cornerstone of Drug Development

In the landscape of drug discovery and development, the intrinsic property of solubility is a critical determinant of a compound's ultimate success. Poor aqueous solubility can severely hamper a drug candidate's bioavailability, leading to suboptimal therapeutic efficacy and complex formulation challenges. For ionizable compounds such as 2-(Piperidin-4-yl)pyridine dihydrochloride, solubility is not a single value but a profile that is highly dependent on the pH of the surrounding medium. Understanding this profile is paramount for predicting a compound's behavior in the gastrointestinal tract, guiding formulation strategies, and ensuring consistent product performance.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior.

PropertyValue (Predicted/Estimated)Significance
Molecular FormulaC₁₀H₁₆Cl₂N₂Defines the elemental composition and molar mass.
Molecular Weight235.15 g/mol [1]Influences diffusion and dissolution rates.
pKa(Predicted) ~8.5 (piperidine nitrogen), ~5.5 (pyridine nitrogen)The ionization state of the molecule is pH-dependent, which directly impacts solubility. As a dihydrochloride salt, both nitrogen atoms are protonated at low pH.
logP(Predicted for free base) ~1.5 - 2.0Indicates the lipophilicity of the neutral form of the molecule, affecting its solubility in organic solvents and partitioning behavior.
Melting PointData not availableA high melting point can indicate strong crystal lattice energy, which may correlate with lower solubility.

Note: Predicted values are generated from computational models and should be experimentally verified.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug development, two types of solubility are commonly measured:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, after a state of equilibrium has been reached.[2][3] This is a critical parameter for understanding the fundamental physicochemical properties of a drug substance and is often determined using the shake-flask method.[4]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a short incubation period, typically following the addition of a concentrated stock solution (often in DMSO) to an aqueous buffer.[5][6] It is a high-throughput screening method used in early drug discovery to identify compounds with potential solubility liabilities.[5][7]

Experimental Determination of Solubility

A comprehensive solubility profile requires assessment in a variety of relevant solvent systems.

Aqueous Solubility Across a pH Range

The pH-dependent solubility of an ionizable compound is of utmost importance. For this compound, the solubility is expected to be highest at low pH where the molecule is fully protonated and exists as the highly water-soluble dication. As the pH increases, the molecule will deprotonate, leading to a decrease in solubility.

Solubility in Organic Solvents

Assessing solubility in common organic solvents provides insights into the compound's polarity and can be useful for developing analytical methods and certain formulation approaches.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the gastrointestinal tract. This includes Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF for fasted state and FeSSIF for fed state). These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds.

Illustrative Solubility Data for a Hypothetical Dihydrochloride Salt of a Pyridine Derivative

The following table presents a hypothetical but representative solubility profile for a compound structurally similar to this compound.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)
0.1 N HCl (pH 1.2)25Thermodynamic> 200
Phosphate Buffer (pH 4.5)25Thermodynamic150
Phosphate Buffer (pH 6.8)25Thermodynamic25
Water25Thermodynamic180
Methanol25Thermodynamic50
Ethanol25Thermodynamic20
DMSO25Thermodynamic> 200
Simulated Gastric Fluid (SGF)37Thermodynamic> 200
Fasted State Simulated Intestinal Fluid (FaSSIF)37Thermodynamic35
Fed State Simulated Intestinal Fluid (FeSSIF)37Thermodynamic75

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Calibrated analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Cap the vials securely and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Diagram of Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify by HPLC/UV-Vis F->G H Calculate Solubility (mg/mL) G->H

Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Determination

This protocol describes a common method for assessing kinetic solubility, often used in high-throughput screening.[8][9]

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Detection:

    • Nephelometry: Measure the light scattering in each well to detect the formation of a precipitate.

    • Direct UV/LC-MS: Filter the contents of the wells to remove any precipitate and then measure the concentration of the compound in the filtrate using a UV-Vis plate reader or by LC-MS.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is observed.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection A Prepare 10 mM stock in DMSO C Add DMSO stock to buffer A->C B Dispense aqueous buffer to 96-well plate B->C D Shake at room temperature (1-2 hours) C->D E Nephelometry (light scattering) D->E F Filtration + UV/LC-MS (quantification) D->F G Determine Kinetic Solubility E->G F->G

Caption: Kinetic Solubility Workflow

Conclusion: Integrating Solubility Data into Drug Development

The solubility profile of this compound is a critical dataset that informs numerous aspects of its development pathway. High solubility at the low pH of the stomach suggests that dissolution will likely not be a limiting factor for absorption in the upper gastrointestinal tract. However, a decrease in solubility at the higher pH of the small intestine, where most drug absorption occurs, needs to be carefully considered. Biorelevant media can provide further insights into the potential for food effects on absorption.

By employing robust and well-validated methodologies as outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a strategic tool that enables informed decision-making, from lead optimization and candidate selection to formulation design and the prediction of in vivo performance.

References

Methodological & Application

Application Note: A Robust and Scalable Synthetic Route for 2-(Piperidin-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2-(Piperidin-4-yl)pyridine Dihydrochloride, a valuable building block in pharmaceutical research and drug development. The described three-step synthetic pathway is designed for scalability, reliability, and high purity of the final product. The route commences with the catalytic hydrogenation of 2-(pyridin-4-yl)pyridine, followed by an intermediate N-Boc protection step to facilitate purification and handling, and concludes with an efficient deprotection and concurrent salt formation. This document details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into critical process parameters, ensuring reproducibility for researchers, chemists, and drug development professionals.

Introduction: Significance and Synthetic Strategy

The 2-(Piperidin-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid framework and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets. The direct functionalization of pyridine rings can be challenging due to their electronic properties[1]. Therefore, a common and effective strategy is to construct the desired piperidine ring via the reduction of a suitable pyridine precursor[2][3].

The synthetic route detailed herein was selected for its operational simplicity, use of readily available starting materials, and high overall yield. The strategy is segmented into three primary stages:

  • Catalytic Hydrogenation: The aromatic pyridine ring of the starting material is selectively reduced to a piperidine ring.

  • Intermediate Protection: The secondary amine of the newly formed piperidine is protected with a tert-butoxycarbonyl (Boc) group, which enhances solubility in organic solvents and simplifies purification.

  • Deprotection and Salt Formation: The Boc group is removed under acidic conditions, which simultaneously protonates both nitrogen atoms to yield the stable dihydrochloride salt.

This methodical approach ensures high purity at each stage and provides a robust foundation for large-scale production.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below.

G cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Deprotection & Salt Formation SM 2-(Pyridin-4-yl)pyridine P1 2-(Piperidin-4-yl)pyridine SM->P1 H₂, PtO₂ Glacial Acetic Acid 50-70 bar P2 tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate P1->P2 (Boc)₂O, Base Dichloromethane (DCM) FP 2-(Piperidin-4-yl)pyridine Dihydrochloride P2->FP 4M HCl in Dioxane Methanol

Figure 1: Overall synthetic scheme for this compound.

Part I: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine

Scientific Principle

The catalytic hydrogenation of pyridines is a fundamental method for accessing the piperidine core[4]. The reaction involves the addition of hydrogen across the aromatic π-system, which is typically resistant to reduction. The use of a potent catalyst, such as Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is essential. Furthermore, conducting the reaction in an acidic medium like glacial acetic acid significantly enhances the catalyst's activity and facilitates the reduction[5]. The acid protonates the pyridine nitrogen, activating the ring towards hydrogenation. High hydrogen pressure is required to overcome the aromaticity of the pyridine ring.

Detailed Experimental Protocol

Safety Precaution: This procedure involves a high-pressure hydrogenation reaction and should only be performed by trained personnel using a properly rated and maintained pressure vessel (autoclave). Platinum oxide can be pyrophoric upon exposure to air, especially when saturated with hydrogen.

  • Vessel Preparation: To a suitable high-pressure stainless-steel autoclave, add 2-(pyridin-4-yl)pyridine (1.0 eq).

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂, 0.02-0.05 eq) to the vessel. Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of starting material).

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.

  • Reaction Execution: Pressurize the autoclave with hydrogen gas to 50-70 bar (approx. 725-1015 psi). Begin vigorous stirring and heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by observing the pressure drop as hydrogen is consumed. The reaction is typically complete within 6-12 hours.

  • Catalyst Filtration (Caution): After completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. The catalyst must be filtered under a wet, inert atmosphere to prevent ignition. Filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with additional methanol or acetic acid to recover all the product.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Basification and Extraction: To the residue, add water and carefully basify with a 50% aqueous NaOH solution to a pH > 12, ensuring the mixture is cool in an ice bath. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(piperidin-4-yl)pyridine as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Process Data Summary
Reagent/ParameterMolar Ratio / ValuePurpose
2-(Pyridin-4-yl)pyridine1.0 eqStarting Material
Platinum(IV) Oxide (PtO₂)0.02 - 0.05 eqHydrogenation Catalyst[5]
Glacial Acetic AcidSolventAcidic medium to activate the ring[5]
Hydrogen (H₂)ExcessReducing Agent
Pressure50 - 70 barDrives the reduction of the aromatic ring
Temperature50 - 60 °CIncreases reaction rate
Expected Yield 85 - 95%

Part II: N-Boc Protection of 2-(Piperidin-4-yl)pyridine

Rationale for Protection

The product from Part I contains a secondary amine, which can interfere with subsequent reactions or complicate purification due to its basicity and polarity. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this context[6]. It is introduced using Di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc protected piperidine is less polar, more soluble in common organic solvents, and significantly easier to purify via standard techniques like column chromatography. The Boc group is also stable under a wide range of conditions but can be removed cleanly under acidic conditions[6].

Detailed Experimental Protocol
  • Reactant Setup: Dissolve the crude 2-(piperidin-4-yl)pyridine (1.0 eq) from the previous step in dichloromethane (DCM, approx. 15-20 mL per gram).

  • Reagent Addition: To the stirred solution, add triethylamine (TEA, 1.5 eq) followed by the slow, portion-wise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with water (2 x volumes) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate.

Process Data Summary
Reagent/ParameterMolar Ratio / ValuePurpose
2-(Piperidin-4-yl)pyridine1.0 eqSubstrate
Di-tert-butyl dicarbonate (Boc₂O)1.1 eqBoc-protecting agent[6]
Triethylamine (TEA)1.5 eqBase to scavenge acid byproduct
Dichloromethane (DCM)SolventReaction Medium
Expected Yield 90 - 98%

Part III: Boc Deprotection and Dihydrochloride Salt Formation

Mechanistic Insight

The final step achieves two goals simultaneously: removal of the Boc protecting group and formation of the desired dihydrochloride salt. The mechanism for Boc deprotection is an acid-catalyzed elimination[7]. The carbamate oxygen is first protonated by HCl. This is followed by the departure of the stable tert-butyl cation, which typically deprotonates to form isobutylene gas, and the formation of an unstable carbamic acid. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free secondary amine. In the presence of excess HCl, both the piperidine and pyridine nitrogens are protonated to form the stable, crystalline dihydrochloride salt.

G Start Boc-Protected Amine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid + Isobutylene Protonated->CarbamicAcid - C(CH₃)₃⁺ Amine Free Amine + CO₂ CarbamicAcid->Amine Decarboxylation Salt Ammonium Salt (Final Product) Amine->Salt + 2 HCl

Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection and salt formation.

Detailed Experimental Protocol
  • Dissolution: Dissolve the purified tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol (approx. 5 mL per gram).

  • Acidification: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) dropwise at room temperature. A precipitate will typically form upon addition.

  • Reaction: Stir the resulting slurry at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities and residual solvent.

  • Drying: Dry the white to off-white solid product under vacuum at 40-50 °C to a constant weight to yield this compound.

Process Data Summary
Reagent/ParameterMolar Ratio / ValuePurpose
tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate1.0 eqSubstrate
4M HCl in 1,4-Dioxane5 - 10 eqDeprotecting agent & Salt formation[8]
MethanolCo-solventAids in solubility
Diethyl EtherWash SolventRemoves non-polar impurities
Expected Yield >95% (Quantitative)

Conclusion

The synthetic methodology presented in this application note describes a reliable and high-yielding route to this compound. By breaking the process into three distinct, high-conversion steps—catalytic hydrogenation, N-Boc protection, and deprotection/salification—this protocol ensures operational robustness and delivers a final product of high purity suitable for direct use in research and development applications. The detailed explanations and step-by-step instructions provide a solid framework for successful synthesis.

References

Application Note: The Strategic Deployment of 2-(Piperidin-4-yl)pyridine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(Piperidin-4-yl)pyridine moiety is a privileged heterocyclic scaffold that features prominently in a diverse array of biologically active molecules. Its unique structure, combining a basic piperidine ring with an aromatic pyridine system, offers a versatile platform for drug design. The piperidine nitrogen provides a key site for modification and interaction with biological targets, while the pyridine ring can engage in various interactions, including hydrogen bonding and π-stacking. This structural combination has been successfully exploited in the development of therapeutics targeting different disease areas, from oncology to infectious diseases.

A prime example of its clinical importance is its role as a core fragment in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer.[1][2] The piperidine nitrogen in this scaffold is crucial for the molecule's interaction with the enzyme's active site. Beyond oncology, derivatives have shown significant promise as antifungal agents and pesticides, underscoring the scaffold's broad utility in medicinal and agrochemical research.[3][4][5]

This application note provides a detailed experimental protocol for a common and critical transformation involving 2-(Piperidin-4-yl)pyridine: N-acylation via amide bond formation. We will delve into the causality behind the procedural steps, offer methods for reaction monitoring, and discuss essential safety considerations.

Core Synthetic Application: Amide Bond Formation

The secondary amine of the piperidine ring in 2-(Piperidin-4-yl)pyridine is a readily accessible nucleophile, making it an ideal handle for derivatization through acylation. This reaction is fundamental in drug development for linking the core scaffold to other fragments, modulating physicochemical properties, and exploring structure-activity relationships (SAR). The following protocol details a robust method for coupling a generic carboxylic acid to 2-(Piperidin-4-yl)pyridine using standard peptide coupling reagents.

The N-acylation proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first activated by a coupling agent, such as HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophilic secondary amine of the piperidine ring. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[6]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) HBTU HBTU / HOBt (Coupling Agents) DIPEA1 DIPEA (Base) ActiveEster Activated Ester Intermediate Product N-Acylated Product (Amide) ActiveEster->Product Coupling Piperidine 2-(Piperidin-4-yl)pyridine

Detailed Experimental Protocol: N-Acylation

This protocol provides a generalized procedure that can be adapted for various carboxylic acids. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Reagent/MaterialGradeSupplier ExampleNotes
2-(Piperidin-4-yl)pyridine>98% PuritySigma-AldrichStore under inert gas.
Carboxylic Acid (R-COOH)>98% PurityVariousEnsure it is dry.
HBTU>98% PurityVariousMoisture sensitive.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, >99.5%Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, >99.8%VariousUse from a solvent purification system or a fresh bottle.
Saturated aq. NaHCO₃ solutionReagent Grade-For aqueous work-up.
Brine (Saturated aq. NaCl solution)Reagent Grade-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add the carboxylic acid (1.0 eq) and HBTU (1.1 eq).

    • Causality: Flame-drying the glassware and maintaining an inert atmosphere are critical to prevent the introduction of moisture, which can hydrolyze the HBTU coupling agent and the activated ester intermediate, reducing the reaction yield.[6]

  • Solvent and Reagent Addition:

    • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the limiting reagent).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add DIPEA (2.5 eq) to the stirred solution. The solution may turn yellow, which is characteristic of the formation of the activated species.

    • Causality: Cooling to 0 °C helps to control the initial exothermic reaction of activation and prevents potential side reactions or degradation of sensitive substrates. DIPEA acts as a base to facilitate the formation of the activated ester and to neutralize the HOBt byproduct of HBTU and the proton released from the piperidine nitrogen upon acylation.

  • Substrate Addition and Reaction:

    • In a separate flask, dissolve 2-(Piperidin-4-yl)pyridine (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add the 2-(Piperidin-4-yl)pyridine solution dropwise to the activated carboxylic acid mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-16 hours.

    • Causality: Adding the nucleophile slowly helps to maintain control over the reaction temperature and ensures efficient mixing. A slight excess of the piperidine derivative can help drive the reaction to completion if the carboxylic acid is the more valuable component.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

    • TLC System: Typically a 5-10% Methanol in DCM mobile phase. Visualize with UV light and/or a potassium permanganate stain. The product should have a different Rf value than the starting materials.

    • LC-MS Analysis: A small aliquot is quenched, diluted, and injected to confirm the formation of the product mass and consumption of starting materials.[7]

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Causality: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts (like HOBt). The brine wash helps to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but often starts with 100% Ethyl Acetate and gradually increases the polarity with Methanol (e.g., 0-10% MeOH gradient in EtOAc or DCM).

    • Causality: Chromatography is essential to remove any unreacted starting material, coupling agent byproducts, and any side products to yield the final compound with high purity.

G start Start: Flame-Dried Flask under Inert Atmosphere add_reagents 1. Add Carboxylic Acid (1.0 eq) & HBTU (1.1 eq) start->add_reagents add_solvent 2. Dissolve in Anhydrous DCM & Cool to 0 °C add_reagents->add_solvent add_base 3. Add DIPEA (2.5 eq) add_solvent->add_base add_piperidine 4. Add 2-(Piperidin-4-yl)pyridine (1.05 eq) solution add_base->add_piperidine react 5. Warm to RT, Stir 4-16h add_piperidine->react monitor 6. Monitor by TLC / LC-MS react->monitor monitor->react Incomplete workup 7. Dilute with DCM, Wash with NaHCO₃, H₂O, Brine monitor->workup Reaction Complete dry 8. Dry (MgSO₄), Filter, & Concentrate workup->dry purify 9. Purify via Flash Column Chromatography dry->purify end_product Final Product: Pure N-Acylated Compound purify->end_product

Quantitative Data Summary

The following table provides an example calculation for a hypothetical reaction.

ComponentMW ( g/mol )Mass (mg)Moles (mmol)Equivalents
Benzoic Acid122.121221.01.0
2-(Piperidin-4-yl)pyridine162.231701.051.05
HBTU379.254171.11.1
DIPEA129.24323 (0.44 mL)2.52.5
Product 266.34 - 1.0 (Theor.) -
Actual Yield-221 mg0.8383%

Alternative Synthetic Transformations

While N-acylation is a cornerstone reaction, the 2-(Piperidin-4-yl)pyridine scaffold is amenable to other powerful transformations:

  • Suzuki-Miyaura Cross-Coupling: The pyridine ring can be functionalized with a halide (e.g., bromine or chlorine) to serve as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. This allows for the formation of C-C bonds, connecting the pyridine ring to various aryl or heteroaryl groups.[8][9][10] Careful selection of the catalyst, ligand, and base is crucial for achieving high yields, as the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[8][10]

  • Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products. This is a highly efficient method for introducing alkyl substituents onto the piperidine nitrogen and has been used to synthesize novel antifungal agents.[3][11]

Safety and Handling

Working with pyridine derivatives requires strict adherence to safety protocols due to their potential toxicity and distinctive, powerful odors.[12]

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

  • Storage: Store 2-(Piperidin-4-yl)pyridine in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[14][15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.[1][13]

References

The Versatility of 2-(Piperidin-4-yl)pyridine: A Chemical Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents. The 2-(Piperidin-4-yl)pyridine moiety is a prime example of such a versatile scaffold. Its unique three-dimensional structure, combining a basic piperidine ring with an aromatic pyridine unit, offers a compelling combination of physicochemical properties. This includes a balance of lipophilicity and hydrophilicity, the presence of both hydrogen bond donors and acceptors, and the conformational flexibility of the piperidine ring, all of which contribute to its "drug-like" characteristics.

This guide provides an in-depth exploration of the 2-(Piperidin-4-yl)pyridine scaffold, detailing its application in the design of potent and selective modulators of various drug targets. We will delve into the causality behind its selection in different therapeutic areas, provide detailed protocols for the synthesis and derivatization of this core structure, and present a framework for understanding its structure-activity relationships (SAR).

Therapeutic Applications: A Scaffold for Diverse Targets

The inherent structural features of 2-(Piperidin-4-yl)pyridine have been exploited in the development of inhibitors and antagonists for several key biological targets implicated in a range of diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain and Inflammation

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The piperidine/piperazine urea class of FAAH inhibitors has shown significant promise, and the 2-(Piperidin-4-yl)pyridine scaffold can be a key component in these molecules.

The piperidine moiety in these inhibitors appears to be critical for the covalent modification of the catalytic serine residue (Ser241) in the FAAH active site. The conformational flexibility of the piperidine ring is thought to induce a steric strain on the urea's amide bond, making it more susceptible to nucleophilic attack by Ser241.

Workflow for FAAH Inhibitor Design using the 2-(Piperidin-4-yl)pyridine Scaffold

FAAH_Inhibitor_Design Scaffold 2-(Piperidin-4-yl)pyridine Scaffold Core Structure Modification Modification Points Piperidine N1 Pyridine C4' Scaffold->Modification Identify Urea_Formation Urea Formation Reaction with Isocyanate Modification:N1->Urea_Formation Derivatize SAR_Analysis SAR Analysis Potency & Selectivity Urea_Formation->SAR_Analysis Evaluate Lead_Optimization Lead Optimization Improved PK/PD SAR_Analysis->Lead_Optimization Iterate Scaffold_Synthesis Start 2-(Pyridin-4-yl)pyridine Starting Material Hydrogenation Hydrogenation H₂, Pd/C or PtO₂ Start->Hydrogenation Catalytic Product 2-(Piperidin-4-yl)pyridine Core Scaffold Hydrogenation->Product Reduction SAR_Map Scaffold 2-(Piperidin-4-yl)pyridine Piperidine N Pyridine Ring N1_Sub N-Substituent Modulates Potency & PK Scaffold:N1->N1_Sub Key Modification Site Py_Sub Pyridine Substituents Fine-tunes Selectivity & Physicochemical Properties Scaffold:Py->Py_Sub Secondary Modification Site Conformation Piperidine Conformation Influences Binding Affinity Scaffold->Conformation Important for Interaction

Application Note: Quantification of 2-(Piperidin-4-yl)pyridine Compounds using HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Piperidin-4-yl)pyridine is a key structural motif present in numerous pharmacologically active compounds, acting as a versatile scaffold in drug discovery and development. Accurate and precise quantification of this compound and its potential impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a comprehensive, field-proven protocol for the quantification of 2-(Piperidin-4-yl)pyridine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure robust and reliable results.

The developed method is grounded in the principles of reversed-phase chromatography, which is a stalwart technique in pharmaceutical analysis.[1][2] Given the basic nature of the 2-(Piperidin-4-yl)pyridine molecule, special consideration is given to mobile phase pH control and stationary phase selection to achieve optimal peak shape and resolution.[3][4][5][6] The entire protocol is designed to be compliant with the validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the integrity and defensibility of the generated data.[7][8][9][10][11][12][13][14][15][16]

Understanding the Analyte: Chemical Properties of 2-(Piperidin-4-yl)pyridine

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development.

  • Structure: 2-(Piperidin-4-yl)pyridine consists of a pyridine ring linked to a piperidine ring at the 4-position.

  • Basicity and pKa: The presence of two nitrogen atoms (one in the pyridine ring and one in the piperidine ring) confers basic properties to the molecule. The pyridine nitrogen has a pKa of approximately 5.2-6.0. To ensure consistent retention and symmetrical peak shape in reversed-phase HPLC, it is crucial to maintain the mobile phase pH at least 2 units away from the analyte's pKa.[3] Therefore, a mobile phase with a pH in the acidic range (e.g., pH 2.5-3.5) is recommended to ensure the compound is fully protonated and exists in a single ionic form.

  • UV Absorbance: The pyridine ring contains a chromophore that absorbs UV light. The UV spectrum of pyridine exhibits absorption maxima around 202 nm and 254 nm.[17] For 2-substituted pyridines, the absorption maxima may shift slightly. A wavelength of 254 nm is chosen for this method as it provides a good balance of sensitivity and selectivity, and is a common wavelength for aromatic compounds.

Experimental Workflow

The overall workflow for the quantification of 2-(Piperidin-4-yl)pyridine is a systematic process from sample preparation to data interpretation.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation SamplePrep Sample Weighing & Dissolution Filtration Syringe Filtration (0.45 µm) SamplePrep->Filtration StandardPrep Standard Weighing & Serial Dilution StandardPrep->Filtration Injection Sample/Standard Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation (ICH Q2(R2)) Integration->Validation Report Report Generation Validation->Report

Figure 1: A comprehensive workflow for the HPLC-UV quantification of 2-(Piperidin-4-yl)pyridine.

Materials and Methods

Reagents and Materials
  • 2-(Piperidin-4-yl)pyridine reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Phosphoric acid (85%, analytical grade)

  • Potassium phosphate monobasic (analytical grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance (readable to 0.01 mg)

  • pH meter

  • Volumetric flasks and pipettes (Class A)

Detailed Protocols

Preparation of Mobile Phase and Solutions

Mobile Phase A (Aqueous):

  • Prepare a 20 mM potassium phosphate monobasic solution by dissolving 2.72 g of KH2PO4 in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.1 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Mobile Phase B (Organic):

  • Use 100% HPLC grade acetonitrile.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 2-(Piperidin-4-yl)pyridine reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh an appropriate amount of the sample containing 2-(Piperidin-4-yl)pyridine.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 20 mM KH2PO4, pH 3.0
B: Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds, including basic analytes.[3][6]

  • Mobile Phase pH: A pH of 3.0 ensures the complete protonation of the basic nitrogens in the 2-(Piperidin-4-yl)pyridine molecule, leading to improved peak shape and consistent retention.[4][5] The phosphate buffer provides excellent pH control in this range.[18][19][20]

  • Gradient Elution: A gradient program is employed to ensure the elution of the main analyte with a good peak shape and to facilitate the elution of any potential, more hydrophobic impurities within a reasonable run time.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: 254 nm is selected based on the UV absorbance characteristics of the pyridine chromophore, providing good sensitivity.[17]

Method Validation

The developed HPLC-UV method must be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[7][10][12][13][14] The key validation parameters are outlined below.

Method Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2: Interrelationship of key analytical method validation parameters as per ICH Q2(R2) guidelines.

Validation Protocol Summary
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Assess for any interference at the retention time of the analyte.No significant interference at the retention time of the analyte peak. The peak should be spectrally pure (if a PDA detector is available).
Linearity Analyze a minimum of five concentrations across the proposed range (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.The specified range should be justified based on the intended application of the method.
Accuracy Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), each in triplicate.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. The overall RSD for both sets of data should also be within the limit.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, can be calculated from the standard deviation of the response and the slope of the calibration curve.The LOQ should be established with acceptable precision and accuracy.
Robustness Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on retention time, peak area, and resolution.The method should remain unaffected by small, deliberate variations in the parameters. System suitability parameters should remain within acceptable limits.

Data Analysis and Reporting

The concentration of 2-(Piperidin-4-yl)pyridine in the samples is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standards. The results should be reported in an appropriate unit (e.g., µg/mL, mg/g, or %w/w).

Conclusion

This application note provides a detailed and scientifically grounded HPLC-UV method for the quantification of 2-(Piperidin-4-yl)pyridine. The rationale behind the selection of chromatographic conditions has been thoroughly explained, with a focus on addressing the challenges associated with analyzing basic compounds. The comprehensive validation protocol, aligned with ICH and FDA guidelines, ensures the generation of reliable, accurate, and reproducible data. This method is suitable for routine quality control analysis and can be adapted for the quantification of related compounds with minor modifications.

References

GC-MS analysis protocol for piperidine and pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperidine and Pyridine Derivatives

Abstract

Piperidine and pyridine moieties are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, natural products, and specialty chemicals.[1][2] Accurate identification and quantification of these derivatives are critical throughout the drug development lifecycle, from metabolite identification to quality control of active pharmaceutical ingredients (APIs). Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful platform for this analysis due to its high separation efficiency and sensitive, specific detection. However, the inherent polarity and basicity of the nitrogen atom in these rings present significant analytical challenges, including poor chromatographic peak shape, thermal instability, and potential for column interaction.[3][4] This guide provides a detailed protocol and field-proven insights for the robust GC-MS analysis of piperidine and pyridine derivatives, with a focus on sample preparation strategies, including derivatization, optimized instrument parameters, and data interpretation.

The Rationale for Method Selection: Overcoming Analytical Hurdles

The primary challenge in the GC analysis of many piperidine and pyridine derivatives stems from the presence of active hydrogen atoms on the nitrogen (in secondary amines like piperidine) or on functional groups attached to the rings (e.g., hydroxyls, carboxyls). These polar functional groups can engage in strong hydrogen bonding, leading to several undesirable effects:

  • Poor Peak Shape: Interaction with active sites on the GC column and liner results in asymmetric or "tailing" peaks, which complicates integration and reduces quantitative accuracy.

  • Reduced Volatility: Strong intermolecular forces increase the boiling point of the compounds, making them less suitable for GC analysis, which requires volatilization in the injector port.[5]

  • Thermal Degradation: High injector temperatures required to volatilize less volatile compounds can cause thermal breakdown of sensitive molecules, leading to inaccurate results.[5]

To counter these issues, chemical derivatization is a cornerstone of sample preparation for these compounds.[3] The goal is to replace active hydrogens with non-polar, thermally stable groups, thereby improving volatility and minimizing undesirable column interactions.[6][7] The most common strategy is silylation , where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[6] This process dramatically improves the chromatographic behavior of polar analytes.

Comprehensive Experimental Workflow

A successful analysis is built upon a foundation of meticulous sample preparation. The workflow must be tailored to the sample matrix and the specific properties of the analyte.

Sample Extraction and Clean-up

For analytes in complex matrices (e.g., biological fluids, reaction mixtures), an initial extraction is required to isolate the compounds of interest and remove interferences.[8]

  • Liquid-Liquid Extraction (LLE): A robust technique for separating analytes based on their differential solubility in immiscible solvents.[8] For basic compounds like piperidine and pyridine derivatives, adjusting the pH of the aqueous phase to be basic (pH > 9) will ensure the analytes are in their neutral, free-base form, which is more soluble in organic solvents like dichloromethane or ethyl acetate.

  • Solid-Phase Extraction (SPE): Offers a more selective and efficient clean-up by passing the sample through a cartridge containing a sorbent that retains the analytes.[8] Impurities are washed away, and the purified analytes are then eluted with a small volume of solvent. Mixed-mode cation exchange cartridges are particularly effective for basic compounds.

Protocol: Silylation Derivatization

This protocol describes a general method for the silylation of piperidine and pyridine derivatives containing active hydrogens (e.g., -OH, -NH, -COOH groups) using BSTFA.

Materials:

  • Sample extract, dried completely under a stream of nitrogen.

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine (as a catalyst).

  • A suitable aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • GC vials with inserts.

  • Heating block or oven.

Step-by-Step Protocol:

  • Drying: Ensure the sample extract is completely dry. Water will hydrolyze the silylating reagent and the TMS derivatives, rendering the process ineffective.[9]

  • Reconstitution: Reconstitute the dried sample residue in a small, known volume of aprotic solvent (e.g., 100 µL).

  • Reagent Addition: To the GC vial, add 25-50 µL of BSTFA and 25-50 µL of anhydrous pyridine. Pyridine acts as a basic catalyst, accelerating the reaction, especially for sterically hindered groups.[10]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70 °C for 20-30 minutes to ensure the reaction goes to completion.[3]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization A Sample in Complex Matrix (e.g., Plasma, Urine) B Extraction & Clean-up (LLE or SPE) A->B C Evaporation to Dryness (Nitrogen Stream) B->C D Reconstitute in Aprotic Solvent C->D E Add BSTFA + Pyridine D->E F Heat at 60-70°C E->F G GC-MS Analysis F->G

Caption: Experimental workflow for GC-MS analysis involving sample clean-up and silylation.

Instrumentation and Optimized Parameters

The selection of appropriate GC-MS parameters is critical for achieving good separation and sensitive detection. The following table provides a robust starting point for method development.

Parameter Recommended Setting Rationale & Expert Insights
GC System
Injector Type Split/SplitlessUse splitless mode for trace analysis to maximize analyte transfer to the column. Use split mode (e.g., 20:1 or 50:1) for higher concentration samples to avoid column overloading.[4]
Injector Temp. 250 - 280 °CMust be hot enough to ensure rapid and complete volatilization of derivatives but not so high as to cause thermal degradation.[11]
Carrier Gas Helium or HydrogenHelium is inert and provides good efficiency. Hydrogen can provide faster analysis times and higher efficiency at a lower cost but requires appropriate safety measures.[12] Constant flow rate (e.g., 1.0-1.2 mL/min) is recommended.
GC Column
Stationary Phase Low- to mid-polarity; e.g., 5% Phenyl-Methylpolysiloxane (DB-5ms, HP-5ms)This phase provides excellent selectivity for a wide range of derivatized and underivatized compounds based on boiling point and mild polarity differences.[13][14] "ms" designation indicates low bleed, which is crucial for MS detectors.[15]
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessA standard dimension that offers a good balance between resolution, analysis time, and sample capacity for most applications.[16]
Oven Program Start at 80-100 °C (hold 2 min), ramp 10-20 °C/min to 280-300 °C (hold 5-10 min)The initial temperature should be low enough to focus analytes at the head of the column. The ramp rate is optimized to separate compounds of interest. A final hold ensures elution of all components.[17] This must be optimized for specific analytes.
MS System
Ionization Mode Electron Ionization (EI)Standard for GC-MS, provides reproducible, fragment-rich mass spectra that are ideal for library matching and structural elucidation.[1]
Ionization Energy 70 eVThe industry standard energy that allows for comparison of acquired spectra with commercial libraries (e.g., NIST, Wiley).[1]
Mass Range m/z 40 - 550The range should cover the molecular ions and expected fragments of the derivatized analytes while excluding low-mass background ions from the carrier gas.[1]
Scan Mode Full Scan / SIMFull scan is used for qualitative identification and method development. Selected Ion Monitoring (SIM) is used for quantitative analysis, offering significantly higher sensitivity by monitoring only specific ions characteristic of the target analyte.[3]
Source Temp. 230 °CA standard source temperature that balances ionization efficiency with minimizing source contamination.
Transfer Line Temp. 280 °CShould be hot enough to prevent condensation of analytes as they elute from the GC column into the MS source.[17]

Data Analysis: From Chromatogram to Identification

Peak Identification

An analyte is identified by a combination of its retention time (the time it takes to elute from the GC column) and its mass spectrum . The retention time should be consistent and reproducible. The mass spectrum serves as a chemical fingerprint. Acquired spectra are compared against reference libraries like NIST or Wiley for tentative identification.[1]

Characteristic Fragmentation Patterns

Under 70 eV EI conditions, piperidine and pyridine derivatives undergo predictable fragmentation, which aids in structural confirmation.

  • Piperidine Derivatives: The most prominent fragmentation pathway is often α-cleavage , where the bond adjacent to the nitrogen atom breaks. This results in the loss of a substituent from the α-carbon and the formation of a stable, resonance-stabilized iminium ion.[1][18] Ring-opening and subsequent fragmentation can also occur.[1]

  • Pyridine Derivatives: The aromatic pyridine ring is more stable. Fragmentation is often driven by the substituents. Common fragmentation includes the loss of the substituent or parts of the substituent side chain. The pyridine ring itself can fragment, but this is less common than for the saturated piperidine ring.

G cluster_process Method Development Logic A Analyte Properties (Volatility, Polarity) B Direct Injection Feasible? A->B C Select Derivatization Strategy (e.g., Silylation) B->C No D Direct GC-MS Analysis B->D Yes E Derivatize Sample C->E F Select GC Column (e.g., 5% Phenyl) D->F E->F G Optimize GC-MS Parameters (Temp, Flow, etc.) F->G H Validate Method G->H

Caption: Logic flow for developing a GC-MS method for piperidine and pyridine derivatives.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Peak Tailing 1. Active sites in the injector liner or column. 2. Incomplete derivatization. 3. Column contamination.1. Use a deactivated liner; perform column conditioning. 2. Optimize derivatization (time, temp, reagent amount); ensure sample is anhydrous.[9] 3. Bake out the column; trim the first few cm of the column inlet.
No Peaks or Low Sensitivity 1. Analyte degradation in the injector. 2. Ineffective derivatization. 3. Sample too dilute. 4. Leak in the system.1. Lower the injector temperature. 2. Check reagent quality and reaction conditions. 3. Concentrate the sample; switch to SIM mode for quantification.[3] 4. Perform a leak check on the GC-MS system.
Ghost/Carryover Peaks 1. Contamination from a previous injection. 2. Syringe contamination.1. Run a solvent blank after high-concentration samples. 2. Optimize syringe wash parameters; use a dedicated wash solvent like pyridine for silylated samples.[7]
Poor Reproducibility 1. Inconsistent injection volume. 2. Degradation of derivatized sample over time. 3. Non-homogenous sample.1. Check autosampler performance; use an internal standard. 2. Analyze samples promptly after derivatization; store at low temperatures if necessary. 3. Ensure the sample is fully dissolved and vortexed before injection.

Conclusion

GC-MS is an indispensable technique for the analysis of piperidine and pyridine derivatives in research and industry. The key to a successful and robust method lies in a thorough understanding of the analyte's chemistry and the implementation of a tailored sample preparation strategy, most notably chemical derivatization, to overcome the challenges posed by their polar nature. By combining a well-designed workflow with optimized instrument parameters and systematic data analysis, researchers can achieve reliable, accurate, and sensitive results for this important class of compounds.

References

Application Notes & Protocols: Reductive Amination Procedures Involving 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, providing one of the most robust and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This reaction class is indispensable in medicinal chemistry, where the introduction of amine functionalities is critical for modulating the pharmacological and pharmacokinetic properties of drug candidates.[3][4]

The 2-(Piperidin-4-yl)pyridine moiety is a privileged scaffold, frequently incorporated into molecules targeting the central nervous system (CNS) and other therapeutic areas.[5][6][7] Its unique combination of a basic piperidine ring and an aromatic pyridine system allows for multifaceted interactions with biological targets.[5][8] This guide provides an in-depth exploration of the reductive amination of this specific secondary amine, offering detailed protocols and explaining the causality behind critical experimental choices to empower researchers in drug discovery and development.

Mechanistic Underpinnings and Reagent Selection

The success of a reductive amination hinges on the controlled, sequential formation of an iminium ion followed by its immediate reduction. The process is a finely tuned cascade that avoids the over-alkylation often plaguing direct alkylation methods.[9]

The Core Reaction Pathway

The reaction proceeds through two principal stages:

  • Iminium Ion Formation: The secondary amine, 2-(Piperidin-4-yl)pyridine, performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate.[1] Under mildly acidic conditions, this intermediate readily undergoes dehydration to generate a resonance-stabilized iminium ion. The removal of water is the equilibrium-driving step for this phase.[1]

  • Hydride-Mediated Reduction: A selective reducing agent, present in the same pot, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[1]

Caption: General mechanism of reductive amination with a secondary amine.

The Scientist's Choice: Selecting the Right Reducing Agent

The choice of reducing agent is the most critical parameter, as it must selectively reduce the iminium ion intermediate without significantly affecting the starting carbonyl compound.[9][10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most one-pot reductive aminations.[4][11] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it exceptionally mild and selective.[12] It reduces iminium ions much faster than it reduces aldehydes or ketones, allowing all reactants to be combined at the start of the reaction.[11][13] Its primary limitation is moisture sensitivity, necessitating the use of aprotic solvents.[10][14]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for iminium ions under weakly acidic conditions (pH 6-7).[13] However, its high toxicity and the potential to generate hydrogen cyanide gas, particularly at lower pH, have led to its replacement by STAB in many applications.[3][4]

  • Sodium Borohydride (NaBH₄): As a more potent reducing agent, NaBH₄ can readily reduce the starting aldehyde or ketone.[14] Therefore, it is unsuitable for a one-pot procedure. Its use requires a two-step protocol: first, the formation and potential isolation of the imine/iminium intermediate, followed by the addition of NaBH₄ for the reduction step.[11]

  • Catalytic Hydrogenation (H₂/Catalyst): For large-scale synthesis, catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) is an economical and highly efficient method.[1][15] It is considered a green chemistry approach due to high atom economy and the avoidance of hydride reagents.[1]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the preferred method for general-purpose synthesis and library generation due to its operational simplicity and broad substrate scope.[16]

Objective: To synthesize a tertiary amine by reacting 2-(Piperidin-4-yl)pyridine with a carbonyl compound in a single procedural step.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aldehyde or Ketone-1.01.0
2-(Piperidin-4-yl)pyridine162.231.11.1
Sodium Triacetoxyborohydride (STAB)211.941.51.5
Acetic Acid (optional, catalytic)60.05~0.10.1
1,2-Dichloroethane (DCE) or DCM-5-10 mL-

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).

  • Reagent Addition: Add 2-(Piperidin-4-yl)pyridine (1.1 eq). Dissolve the components in an appropriate volume of anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (e.g., 0.1-0.2 M concentration).

  • Catalyst Addition (Optional): For less reactive ketones, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[3]

  • Initiation of Stirring: Stir the mixture at room temperature (20-25 °C) under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to allow for initial iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The addition may cause slight effervescence. Ensure adequate venting.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.

G start Start add_reagents 1. Combine Carbonyl & Amine in Anhydrous Solvent (DCE/DCM) start->add_reagents stir_1 2. Stir 20-30 min at RT (Pre-formation of Iminium) add_reagents->stir_1 add_stab 3. Add STAB (1.5 eq) stir_1->add_stab stir_2 4. Stir 4-24h at RT (Monitor by TLC/LC-MS) add_stab->stir_2 quench 5. Quench with sat. NaHCO₃ (aq) stir_2->quench extract 6. Extract with DCM or EtOAc quench->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify end End (Pure Product) purify->end

Caption: Standard workflow for one-pot reductive amination using STAB.

Protocol 2: Two-Step Procedure with Sodium Borohydride (NaBH₄)

This protocol is a valuable alternative when dealing with substrates that are sensitive to the conditions of the STAB reaction or when STAB is unavailable.

Objective: To synthesize a tertiary amine by first forming the iminium ion in a separate step, followed by reduction with NaBH₄.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Aldehyde or Ketone-1.01.0
2-(Piperidin-4-yl)pyridine162.231.11.1
Sodium Borohydride (NaBH₄)37.831.51.5
Methanol (MeOH) or Ethanol-5-10 mL-
Dean-Stark Trap (optional)---

Step-by-Step Methodology:

  • Step 1: Iminium Formation a. In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 2-(Piperidin-4-yl)pyridine (1.1 eq) in a suitable solvent like methanol, ethanol, or toluene. b. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours. For reactions in toluene, a Dean-Stark apparatus can be used to azeotropically remove the water byproduct and drive the equilibrium towards the iminium ion. c. Monitor the formation of the iminium ion (and consumption of the carbonyl) by TLC or ¹H NMR if desired.

  • Step 2: Reduction a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Caution: Vigorous hydrogen gas evolution will occur. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. d. Monitor the reduction by TLC or LC-MS.

  • Work-up and Purification: a. Quench the reaction by the slow addition of water or 1 M HCl at 0 °C. b. If the reaction was performed in an alcohol, concentrate the mixture under reduced pressure to remove most of the solvent. c. Add water and basify the aqueous layer with NaHCO₃ or NaOH until pH > 8. d. Perform a standard extractive work-up with DCM or ethyl acetate, followed by drying, concentration, and purification as described in Protocol 1.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation. 2. Deactivated carbonyl or sterically hindered amine. 3. Poor quality or decomposed STAB reagent.1. Add a catalytic amount of acetic acid. For stubborn cases, pre-stir carbonyl and amine for 1-2 hours before adding STAB. 2. Increase reaction temperature to 40-50 °C. 3. Use a fresh bottle of STAB or test its activity on a simple substrate.[10]
Formation of Alcohol Byproduct 1. Reducing agent is not selective enough (e.g., NaBH₄ in a one-pot setup). 2. Iminium formation is very slow, allowing for competitive carbonyl reduction even with STAB.1. Switch to the two-step protocol if using NaBH₄. 2. Use STAB. If alcohol is still observed, pre-form the iminium ion for a longer period or add a dehydrating agent like anhydrous MgSO₄.
Reaction Stalls 1. Equilibrium is not favoring the iminium ion due to water accumulation. 2. Insufficient reducing agent.1. Add 3Å or 4Å molecular sieves to the reaction mixture to sequester water.[3] 2. Add an additional portion of the reducing agent (0.5 eq) and monitor.

Conclusion

The reductive amination of 2-(Piperidin-4-yl)pyridine is a highly reliable and essential transformation for the synthesis of novel chemical entities in drug discovery. By understanding the underlying mechanism and the distinct advantages of different reducing agents, researchers can confidently select and execute the appropriate protocol. The one-pot procedure using sodium triacetoxyborohydride offers maximum efficiency and convenience for most applications, while the two-step sodium borohydride method provides a robust alternative. Mastery of these techniques enables the rapid and predictable generation of diverse molecular libraries built around this critical pharmaceutical scaffold.

References

Application Notes and Protocols for the Synthesis and Evaluation of Piperidine-Pyridine Based Sigma Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Sigma Receptors and the Piperidine-Pyridine Scaffold

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins with two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂).[1] The σ₁ receptor, in particular, is a ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, where it modulates a range of cellular functions including calcium signaling, ion channel activity, and cellular stress responses.[2] This diverse functional profile has implicated σ₁ receptors in a multitude of physiological and pathological processes, making them a compelling target for therapeutic intervention in areas such as neurodegenerative diseases, psychiatric disorders, and pain management.[2]

The piperidine-pyridine structural motif has emerged as a privileged scaffold in the design of high-affinity and selective σ₁ receptor ligands. This framework offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties to optimize ligand-receptor interactions and achieve desired therapeutic effects. This application note provides a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of novel sigma receptor ligands based on the piperidine-pyridine core structure. We will delve into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and reproducibility.

I. Synthesis of Piperidine-Pyridine Scaffolds: A Modular Approach

The synthesis of piperidine-pyridine based sigma receptor ligands is typically achieved through a modular approach, involving the coupling of a substituted piperidine with a substituted pyridine. Two of the most powerful and versatile methods for this transformation are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.

A. Key Synthetic Strategies

1. Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen (C-N) bonds.[3][4] It allows for the direct coupling of an aryl halide (in this case, a halopyridine) with a primary or secondary amine (a substituted piperidine). The choice of palladium precursor, phosphine ligand, and base is critical for the success of this reaction, particularly with electron-rich or sterically hindered substrates.[4]

2. Suzuki-Miyaura Cross-Coupling: This reaction provides a robust method for the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound (e.g., a pyridylboronic acid) with a halide (e.g., a halopiperidine).[5][6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

The selection between these two primary strategies often depends on the commercial availability and ease of synthesis of the requisite starting materials.

II. Detailed Experimental Protocols: Synthesis of a Representative Ligand (Compound X)

To illustrate the practical application of these synthetic strategies, we will detail the synthesis of a representative piperidine-pyridine based sigma receptor ligand, 4-(6-methoxypyridin-3-yl)-1-propylpiperidine (Compound X) .

A. Synthetic Workflow Overview

Synthesis_Workflow cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Suzuki-Miyaura Coupling A1 3-Bromo-6-methoxypyridine A4 Compound X A1->A4 Coupling Partner 1 A2 1-Propylpiperidine A2->A4 Coupling Partner 2 A3 Pd Catalyst, Ligand, Base A3->A4 Reaction Conditions B1 4-Bromo-1-propylpiperidine B4 Compound X B1->B4 Coupling Partner 1 B2 (6-Methoxypyridin-3-yl)boronic acid B2->B4 Coupling Partner 2 B3 Pd Catalyst, Base B3->B4 Reaction Conditions

Caption: Synthetic routes to Compound X.

B. Protocol 1: Synthesis via Buchwald-Hartwig Amination

This protocol details the coupling of 3-bromo-6-methoxypyridine with 1-propylpiperidine.

Materials:

  • 3-Bromo-6-methoxypyridine

  • 1-Propylpiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by 3-bromo-6-methoxypyridine (1.0 equiv) and 1-propylpiperidine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Compound X.

C. Purification and Characterization

1. Purification by Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20%). To prevent peak tailing of the basic product, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield Compound X as a solid or oil.

2. Characterization Data for Compound X (Representative):

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (d, 1H), 7.50 (dd, 1H), 6.70 (d, 1H), 3.90 (s, 3H), 3.00-2.90 (m, 2H), 2.30-2.20 (m, 2H), 2.00-1.90 (m, 2H), 1.80-1.70 (m, 4H), 1.60-1.50 (m, 2H), 0.90 (t, 3H).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 163.5, 148.0, 138.0, 125.0, 110.0, 60.0, 53.5, 53.0, 32.0, 20.0, 12.0.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₅H₂₄N₂O: 249.1961; found: 249.1965.

III. Biological Evaluation of Synthesized Ligands

Once synthesized and purified, the novel piperidine-pyridine compounds must be evaluated for their affinity and functional activity at sigma receptors.

A. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

This protocol determines the binding affinity (Kᵢ) of a test compound for the σ₁ receptor using [³H]-(+)-pentazocine as the radioligand.

Materials:

  • Guinea pig brain or liver membrane homogenates (a rich source of σ₁ receptors)

  • [³H]-(+)-pentazocine

  • Test compound (e.g., Compound X)

  • Haloperidol (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Cell harvester

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, varying concentrations of the test compound, and a fixed concentration of [³H]-(+)-pentazocine (typically at its Kₔ value).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

This protocol determines the Kᵢ of a test compound for the σ₂ receptor using [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) as the radioligand.

Materials:

  • Rat liver membrane homogenates (a source of σ₂ receptors)

  • [³H]-DTG

  • (+)-Pentazocine (to mask σ₁ receptors)

  • Test compound

  • DTG (for non-specific binding)

  • Assay buffer

  • Scintillation supplies

Procedure:

  • Assay Setup: Similar to the σ₁ assay, but with the inclusion of a saturating concentration of (+)-pentazocine to block the binding of [³H]-DTG to σ₁ receptors.

  • Incubation: Incubate at room temperature for 120 minutes.

  • Termination, Washing, and Counting: Follow the same procedure as for the σ₁ assay.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ values as described above.

Table 1: Representative Binding Affinities for Piperidine-Pyridine Ligands

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)
Compound X5.225048
Reference Ligand 12.815054
Reference Ligand 210.555052
B. In Vitro Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

Sigma-1 receptor activation can modulate intracellular calcium levels.[2][7][8][9] This assay measures changes in intracellular calcium concentration in response to ligand application.

Calcium_Flux_Workflow start Seed cells in a 96-well plate load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye add_compound Add test compound (e.g., Compound X) load_dye->add_compound stimulate Stimulate with a known agonist (e.g., KCl) add_compound->stimulate measure Measure fluorescence intensity over time stimulate->measure analyze Analyze data to determine changes in intracellular calcium measure->analyze

Caption: Workflow for a calcium flux assay.

Procedure:

  • Cell Culture: Plate a suitable cell line (e.g., PC12 or SH-SY5Y) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, and then monitor the change in fluorescence over time after the addition of a stimulus (e.g., KCl to induce depolarization and calcium influx).

  • Data Analysis: An agonist will typically potentiate or inhibit the stimulus-induced calcium response, while an antagonist will block the effect of a known agonist.

Sigma-1 receptor agonists have been shown to promote neurite outgrowth in neuronal cell lines, providing a functional readout of agonist activity.[10][11][12][13][14]

Procedure:

  • Cell Culture: Plate PC12 cells on collagen-coated plates in a low-serum medium.

  • Compound Treatment: Treat the cells with a low concentration of Nerve Growth Factor (NGF) to induce differentiation, in the presence or absence of the test compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Imaging: Capture images of the cells using a microscope.

  • Analysis: Quantify neurite length and branching. An agonist will significantly enhance NGF-induced neurite outgrowth.

IV. Conclusion and Future Directions

The synthetic and analytical protocols detailed in this application note provide a robust framework for the discovery and development of novel piperidine-pyridine based sigma receptor ligands. The modular nature of the synthesis allows for the creation of diverse chemical libraries, and the comprehensive biological evaluation cascade enables the identification of potent and selective ligands with desired functional activities.

Future research in this area will likely focus on the development of ligands with enhanced subtype selectivity, particularly for the less-studied σ₂ receptor. Furthermore, the elucidation of the precise downstream signaling pathways modulated by these ligands will be crucial for understanding their therapeutic mechanisms and for the rational design of next-generation therapeutics targeting the sigma receptor system.

References

The Role of 2-(Piperidin-4-yl)pyridine in Advancing Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with high potency and selectivity remains a significant challenge. Within the medicinal chemist's toolkit, certain structural motifs, or "privileged scaffolds," consistently appear in successful kinase inhibitors due to their favorable interactions with the kinase ATP-binding site. The 2-(Piperidin-4-yl)pyridine moiety has emerged as one such critical scaffold, particularly in the design of highly selective Type II kinase inhibitors.

This guide provides an in-depth exploration of the 2-(Piperidin-4-yl)pyridine scaffold in kinase inhibitor design. We will delve into the mechanistic rationale for its use, supported by structural biology insights, and provide detailed, field-proven protocols for the synthesis, characterization, and evaluation of inhibitors incorporating this key chemical entity.

Part 1: The Mechanistic Imperative for 2-(Piperidin-4-yl)pyridine

Targeting the Inactive State: The DFG-Out Conformation

Protein kinases are dynamic enzymes that exist in multiple conformational states. The activation loop, a key regulatory element, can adopt different orientations. In the active state, a conserved Asp-Phe-Gly (DFG) motif points into the ATP-binding site (DFG-in), allowing for catalysis. However, in an inactive state, this motif can flip, with the Phenylalanine moving into the ATP site and the Aspartate moving out (DFG-out).[1] This "DFG-out" conformation creates a new, allosteric hydrophobic pocket adjacent to the ATP-binding site.[1]

Kinase inhibitors are broadly classified based on their interaction with these states:

  • Type I inhibitors bind to the active "DFG-in" conformation. Due to the high conservation of the ATP-binding site in this state across the kinome, achieving selectivity with Type I inhibitors can be challenging.[2]

  • Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation. By exploiting the unique, less-conserved allosteric pocket, Type II inhibitors can achieve significantly greater selectivity, a highly desirable trait for minimizing off-target effects.[2]

The Role of 2-(Piperidin-4-yl)pyridine in Stabilizing the DFG-Out State

The 2-(Piperidin-4-yl)pyridine scaffold is particularly well-suited for the design of Type II inhibitors. Its key functions include:

  • Hinge-Binding: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a fundamental anchoring point for many ATP-competitive inhibitors.

  • Vectoring into the DFG-Out Pocket: The piperidine ring, connected at the 2-position of the pyridine, acts as a versatile linker. It positions substituents on the piperidine nitrogen to extend into and occupy the allosteric hydrophobic pocket created by the DFG-out conformation. This is a defining feature of Type II inhibition.

  • Modulating Physicochemical Properties: The piperidine ring provides a non-aromatic, flexible linker that can improve solubility and other drug-like properties. The basic nitrogen of the piperidine can be protonated at physiological pH, potentially forming additional ionic interactions and further enhancing binding affinity and solubility.

A notable example is a series of 2-amino-4-(1-piperidine)pyridine derivatives developed as dual ALK/ROS1 inhibitors. These compounds were specifically designed to stabilize a novel DFG-shifted conformation in the kinase domain of ALK, demonstrating the power of this scaffold in targeting the inactive state. Molecular modeling of these inhibitors confirmed their ability to dock into the active site of ALK and ROS1, providing a structural basis for their activity against crizotinib-resistant mutants.

Part 2: Synthesis and Characterization Workflow

The synthesis of kinase inhibitors bearing the 2-(Piperidin-4-yl)pyridine scaffold typically involves a modular approach, allowing for the exploration of Structure-Activity Relationships (SAR). A generalized workflow is presented below.

G cluster_0 Scaffold Synthesis cluster_1 Diversification cluster_2 Purification & Analysis A Starting Materials (e.g., 4-chloropyridine derivatives, N-Boc-4-aminopiperidine) B Coupling Reaction (e.g., Buchwald-Hartwig or S_NAr reaction) A->B C Intermediate 1 (Protected piperidinyl-pyridine core) B->C D Deprotection (e.g., TFA or HCl) C->D E Intermediate 2 (Free piperidine amine) D->E F Functionalization (Amide coupling, Reductive amination, Alkylation) E->F G Final Compound Library F->G H Purification (Flash Chromatography, HPLC) G->H I Structure Verification (NMR, LC-MS, HRMS) H->I J Purity Assessment (>95% by HPLC) I->J

Caption: Generalized workflow for the synthesis and analysis of 2-(Piperidin-4-yl)pyridine-based kinase inhibitors.

Protocol 2.1: Synthesis of a Representative 2-(Piperidin-4-yl)pyridine Derivative

This protocol describes the synthesis of a generic 2-(tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate) intermediate, which can then be deprotected and further functionalized.

Materials:

  • 2-chloropyridine

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Buchwald-Hartwig Amination: a. To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine (1.0 mmol), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol). b. Add anhydrous toluene (5 mL) via syringe. c. Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. d. Upon completion, cool the reaction to room temperature and quench with water. e. Extract the aqueous layer with ethyl acetate (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

  • Boc Deprotection: a. Dissolve the purified product from step 1g in dichloromethane (DCM, 5 mL). b. Add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution. f. Extract the aqueous layer with DCM (3 x 20 mL). g. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 2-(piperidin-4-yl)pyridine, which can be used in subsequent functionalization steps without further purification.

Part 3: Biological Evaluation Protocols

Once a library of compounds is synthesized, a tiered screening approach is employed to evaluate their biological activity.

G A Primary Screen: Biochemical Kinase Assay B Determine IC50 (Potency) A->B C Secondary Screen: Kinome Selectivity Profiling B->C Active Compounds D Assess Off-Target Effects C->D E Tertiary Screen: Cell-Based Assays D->E Selective Compounds F Determine Cellular Potency (e.g., anti-proliferative IC50) E->F G Target Engagement Assay (e.g., NanoBRET) E->G H Confirm Intracellular Binding G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yl)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Part 1: Synthetic Overview & Core Strategy

The most common and scalable route to 2-(Piperidin-4-yl)pyridine involves the selective catalytic hydrogenation of 2-(Pyridin-4-yl)pyridine. To manage the reactivity of the resulting piperidine nitrogen and facilitate purification, a protection-deprotection strategy is often employed. The final step involves the formation of the dihydrochloride salt, which enhances stability and water solubility.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Reduction cluster_1 Phase 2: Protection (Optional but Recommended) cluster_2 Phase 3: Deprotection & Salt Formation A 2-(Pyridin-4-yl)pyridine (Starting Material) B Catalytic Hydrogenation A->B H₂, Catalyst (e.g., PtO₂) C 2-(Piperidin-4-yl)pyridine (Crude Intermediate) B->C D N-Boc Protection C->D Boc₂O, Base E 1-Boc-4-(pyridin-2-yl)piperidine (Purified Intermediate) D->E Column Chromatography F Acidic Deprotection E->F HCl (e.g., in Dioxane) G 2-(Piperidin-4-yl)pyridine Dihydrochloride (Final Product) F->G Crystallization

Caption: General workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: I'm seeing low or no conversion during the catalytic hydrogenation of 2-(Pyridin-4-yl)pyridine. What's going wrong?

Answer: This is a common issue often related to catalyst activity, hydrogen pressure, or solvent choice. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal catalyst, leading to catalyst poisoning. Using an acidic solvent like glacial acetic acid protonates the nitrogen, preventing this coordination and promoting the reduction of the heterocyclic ring.[1]

  • Insufficient Hydrogen Pressure: The hydrogenation of a pyridine ring is more challenging than that of a simple alkene. Atmospheric pressure is often insufficient. Pressures between 50 to 70 bar are typically effective for this transformation using catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst).[1][2]

  • Improper Catalyst Choice: While various catalysts (Pd, Ni, Rh, Ru) can hydrogenate pyridines, PtO₂ is particularly effective and well-documented for this substrate class.[1][3] Bimetallic catalysts, such as those based on palladium with silver or copper, have also shown high activity and selectivity under milder conditions.[2][3]

  • Reaction Temperature: Many hydrogenations of substituted pyridines can be successfully carried out at room temperature, which helps to minimize side reactions.[1] If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60°C) may be beneficial, but this should be monitored carefully.[2][3]

Troubleshooting Flowchart:

G start Low Hydrogenation Conversion check_catalyst Is the catalyst active? (e.g., fresh PtO₂) start->check_catalyst check_solvent Is the solvent acidic? (e.g., glacial acetic acid) check_catalyst->check_solvent Yes solution_catalyst Use fresh, high-quality catalyst. Consider 5 mol% PtO₂. check_catalyst->solution_catalyst No check_pressure Is H₂ pressure sufficient? (Target: 50-70 bar) check_solvent->check_pressure Yes solution_solvent Switch to or ensure anhydrous glacial acetic acid. check_solvent->solution_solvent No solution_pressure Increase H₂ pressure using an appropriate autoclave. check_pressure->solution_pressure No

Caption: Troubleshooting logic for low hydrogenation yield.

Q2: My final product is an oil or fails to crystallize properly after adding HCl. How can I obtain a pure, solid dihydrochloride salt?

Answer: The inability to form a solid salt is almost always a purity issue. The presence of residual solvent, moisture, or organic impurities can inhibit crystallization.

Potential Causes & Solutions:

  • Incomplete Deprotection: If using the N-Boc protection strategy, ensure the Boc group is fully removed. Monitor the reaction by TLC or LC-MS until no starting material remains. Standard conditions involve using a solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether.[4]

  • Residual Solvents/Water: The presence of water can make the highly hygroscopic dihydrochloride salt oily. Ensure all solvents used in the final steps are anhydrous. After deprotection and solvent evaporation, co-evaporating the crude product with an anhydrous solvent like toluene can help remove trace water and acid.

  • Incorrect Stoichiometry: The product has two basic nitrogen atoms (one on the pyridine ring, one on the piperidine ring) that will be protonated. Ensure at least two equivalents of HCl are used. Using a solution of HCl with a known concentration (e.g., 4M HCl in dioxane) is more reliable than bubbling HCl gas.[4]

  • Organic Impurities: If the intermediate before deprotection was not sufficiently pure, the impurities will carry through to the final step. The N-Boc protected intermediate is often a solid or high-boiling oil that is readily purified by column chromatography on silica gel.[1][5] This is a critical purification point in the overall synthesis.

Parameter Recommendation Rationale
Deprotection Reagent 4M HCl in 1,4-DioxaneA commercially available, anhydrous reagent that ensures accurate stoichiometry and dry conditions.[4]
Purification Point After N-Boc ProtectionThe Boc-protected intermediate is less polar and often easier to purify via chromatography than the free amine.[5][6]
Final Isolation Trituration/RecrystallizationAfter evaporation of the deprotection solvent, triturate the resulting solid/oil with a non-polar solvent like diethyl ether or MTBE to induce crystallization and wash away non-polar impurities.
Q3: I'm struggling with the workup. How do I efficiently remove the hydrogenation catalyst and acidic solvent?

Answer: Post-hydrogenation workup requires careful handling to separate the product from the catalyst and neutralize the acidic medium.

Potential Causes & Solutions:

  • Catalyst Filtration: Platinum and Palladium catalysts are pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. The standard procedure is to filter the reaction mixture through a pad of Celite® (diatomaceous earth).[1] This prevents the fine catalyst particles from passing through the filter paper.

  • Neutralization: The reaction is conducted in acidic media (e.g., acetic acid). After catalyst removal, the filtrate must be carefully neutralized. A common method is to quench the reaction by slowly adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1] A stronger base like NaOH can be used, but the addition must be slow and performed in an ice bath to control the exothermic reaction.

  • Product Extraction: Once neutralized, the free amine product can be extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane.[1][5] Multiple extractions (e.g., 3 x 20 mL) will ensure a high recovery of the product.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the N-Boc protecting group in this synthesis?

Answer: The tert-butoxycarbonyl (Boc) group serves several critical functions:

  • Facilitates Purification: The Boc-protected intermediate, 1-Boc-4-(pyridin-2-yl)piperidine, is significantly less polar than the unprotected diamine. This change in polarity makes it highly amenable to purification by standard silica gel column chromatography, allowing for the removal of unreacted starting material and hydrogenation byproducts.[5][6]

  • Improves Solubility: It increases the solubility of the intermediate in common organic solvents used for purification and subsequent reactions.

  • Prevents Side Reactions: While less critical in this specific synthesis if the next step is salt formation, protecting the piperidine nitrogen prevents it from acting as a nucleophile in other potential downstream reactions.

Q2: How can I effectively monitor the progress of each reaction step?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.

  • Hydrogenation: The product, 2-(piperidin-4-yl)pyridine, is more polar than the starting material, 2-(pyridin-4-yl)pyridine. It will have a lower Rf value on a silica TLC plate. A typical mobile phase would be Dichloromethane/Methanol (e.g., 9:1 or 9.5:0.5) with a small amount of triethylamine or ammonia to prevent the basic spots from streaking.

  • N-Boc Protection: The Boc-protected product is significantly less polar than the starting amine. It will have a much higher Rf value. A mobile phase of Ethyl Acetate/Hexanes (e.g., 1:1) is a good starting point.

  • N-Boc Deprotection: The reaction is complete upon the disappearance of the Boc-protected starting material spot and the appearance of a very polar spot at the baseline (which corresponds to the highly polar dihydrochloride salt).

Q3: What are the critical safety considerations for the catalytic hydrogenation step?

Answer: Catalytic hydrogenation under pressure carries significant risks and must be performed with appropriate equipment and procedures.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.

  • Pressure Equipment: Only use a high-pressure reactor (autoclave) that is properly rated and maintained for the intended pressure and temperature. Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.

  • Pyrophoric Catalysts: Catalysts like PtO₂ and Pd/C are pyrophoric, meaning they can spontaneously ignite on contact with air, especially when finely divided and containing adsorbed hydrogen. Never allow the catalyst to become dry during filtration. Keep the filter cake wet with solvent and handle it with care.

Part 4: Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)pyridine

This protocol is adapted from established methodologies for pyridine hydrogenation.[1]

  • To a high-pressure reactor vessel, add 2-(Pyridin-4-yl)pyridine (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of substrate).

  • Carefully add Platinum(IV) oxide (PtO₂, 5 mol%).

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by observing the drop in hydrogen pressure.

  • Once the reaction is complete (pressure stabilizes), carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional ethyl acetate. Caution: Do not allow the catalyst on the Celite to dry.

  • Combine the filtrates and slowly add saturated aqueous NaHCO₃ solution with cooling until gas evolution ceases and the pH is >8.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-(Piperidin-4-yl)pyridine.

Protocol 2: N-Boc Protection
  • Dissolve the crude 2-(Piperidin-4-yl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.2 eq) or N,N-Diisopropylethylamine (DIPEA).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-Boc-4-(pyridin-2-yl)piperidine.

Protocol 3: N-Boc Deprotection and Dihydrochloride Salt Formation
  • Dissolve the purified 1-Boc-4-(pyridin-2-yl)piperidine (1.0 eq) in a minimal amount of an anhydrous solvent like methanol or diethyl ether.

  • With stirring, slowly add a solution of 4M HCl in 1,4-dioxane (2.5 - 3.0 eq).

  • A precipitate should form almost immediately. Stir the resulting slurry at room temperature for 2-4 hours to ensure complete deprotection.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting solid with anhydrous diethyl ether, filter the solid, wash with more diethyl ether, and dry under vacuum to yield this compound as a solid.

References

Technical Support Center: Purification of Crude 2-(Piperidin-4-yl)pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-(Piperidin-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile heterocyclic compound. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity for your downstream applications.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.

Question: After my synthesis and initial workup, my crude 2-(Piperidin-4-yl)pyridine is a dark, oily residue. What is the best first step for purification?

Answer: A dark, oily residue suggests the presence of polymeric byproducts and colored impurities, which are common in pyridine chemistry. An excellent first step is an acid-base extraction. This technique leverages the basicity of the piperidine and pyridine nitrogen atoms to separate your product from neutral organic impurities and acidic byproducts. By dissolving your crude product in a suitable organic solvent and washing with an acidic aqueous solution (e.g., 1M HCl), you can protonate the 2-(Piperidin-4-yl)pyridine, rendering it water-soluble as a hydrochloride salt.[1][2] Neutral impurities will remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) will deprotonate your product, allowing it to be extracted back into an organic solvent.[3][4] This process is highly effective for initial cleanup and removing significant amounts of non-basic impurities.

Question: I performed an acid-base extraction, but my product still shows multiple spots on the TLC plate. How do I proceed?

Answer: If impurities persist after acid-base extraction, it indicates the presence of other basic compounds with similar solubility profiles. These could include unreacted starting materials or partially hydrogenated intermediates if your synthesis involved the reduction of a pyridine ring.[5] In this scenario, column chromatography is the recommended next step for separating compounds with different polarities.[6][7]

For 2-(Piperidin-4-yl)pyridine, a basic compound, it is crucial to address its interaction with the acidic silica gel stationary phase, which can cause significant peak tailing.[6] To counteract this, you can either use a deactivated stationary phase like alumina or add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[7] A typical mobile phase system to start with would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Question: I'm attempting to crystallize my 2-(Piperidin-4-yl)pyridine, but it keeps "oiling out." What am I doing wrong?

Answer: "Oiling out" during crystallization is a common problem, especially with compounds that have moderate polarity and the potential for strong intermolecular interactions. It occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. Several factors could be at play:

  • Solvent Choice: The solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8] For 2-(Piperidin-4-yl)pyridine, consider solvent mixtures like heptane/ethyl acetate, methanol/water, or acetone/water.[9]

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals. Try to slow down the cooling process by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath or refrigerator.

  • Purity: Highly impure samples are more prone to oiling out. It might be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting crystallization.

  • Supersaturation: The solution might be too concentrated. Try using a slightly larger volume of solvent to dissolve the crude product.

Question: My final product has a persistent yellow tint. How can I decolorize it?

Answer: A yellow tint often indicates the presence of trace oxidized impurities.[10] If the discoloration persists after chromatography and crystallization, you can try treating a solution of your product with a small amount of activated carbon. Gently heat the solution with the activated carbon for a short period, then filter it through a pad of celite to remove the carbon. The activated carbon will adsorb many colored impurities. Be aware that this process can sometimes lead to a slight loss of product due to adsorption.

Frequently Asked Questions (FAQs)

General Purity and Impurities

Q1: What are the most common impurities I should expect in my crude 2-(Piperidin-4-yl)pyridine?

A1: The impurities will largely depend on your synthetic route. If you are preparing it via the hydrogenation of 2-(pyridin-4-yl)pyridine, common impurities include:

  • Unreacted starting material: 2-(pyridin-4-yl)pyridine.

  • Partially hydrogenated intermediates: e.g., 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine.

  • Over-hydrogenation products: where the other pyridine ring is also reduced.

  • Catalyst residues: if not properly filtered.

If using other synthetic routes, byproducts from side reactions specific to that chemistry will be present.

Q2: What is a reasonable target purity for 2-(Piperidin-4-yl)pyridine for use in drug development?

A2: For early-stage drug development and in-vitro studies, a purity of >95% is often acceptable. For later-stage development, including in-vivo studies and preclinical trials, a much higher purity of >98% or even >99% is typically required, with all impurities identified and characterized.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed for the initial purification of crude 2-(Piperidin-4-yl)pyridine from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: The protonated 2-(Piperidin-4-yl)pyridine will be in the aqueous layer. Drain the organic layer, which contains neutral impurities.

  • Basification: To the aqueous layer in the separatory funnel, slowly add a 2M sodium hydroxide (NaOH) solution until the pH is basic (pH > 10), checking with pH paper.

  • Back-Extraction: Add a fresh portion of the organic solvent to the separatory funnel and shake vigorously. The deprotonated 2-(Piperidin-4-yl)pyridine will now be in the organic layer.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Protocol 2: Column Chromatography for High Purity Separation

This protocol is for the fine purification of 2-(Piperidin-4-yl)pyridine after an initial cleanup.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute your product.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization for Final Polishing

This protocol is for the final purification step to obtain a crystalline solid product.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system (e.g., methanol/water). The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Solvents for Recrystallization of Piperidine Derivatives

Solvent/MixturePolarityBoiling Point (°C)Comments
Heptane/Ethyl AcetateLow to MediumVariableGood for compounds with moderate polarity.[9]
Methanol/WaterHighVariableSuitable for more polar compounds.[9]
Acetone/WaterMedium to HighVariableAnother good option for polar compounds.[9]
EthanolHigh78Often a good starting point for polar molecules.[8]
TolueneLow111Can be effective for less polar compounds.

Visualizations

PurificationWorkflow crude Crude Oily Product ab_extraction Acid-Base Extraction crude->ab_extraction neutral_impurities Neutral Impurities (Discarded) ab_extraction->neutral_impurities Organic Layer basic_product Partially Purified Basic Product ab_extraction->basic_product Aqueous Layer -> Back-Extraction chromatography Column Chromatography (Silica + 0.5% Et3N) basic_product->chromatography other_basic_impurities Other Basic Impurities (Separated) chromatography->other_basic_impurities pure_product_fractions Pure Product Fractions chromatography->pure_product_fractions recrystallization Recrystallization pure_product_fractions->recrystallization final_product High-Purity Crystalline Product (>98%) recrystallization->final_product

Caption: A typical workflow for the purification of crude 2-(Piperidin-4-yl)pyridine.

TroubleshootingLogic start Purification Issue oiling_out Product 'Oiling Out' in Crystallization? start->oiling_out peak_tailing Peak Tailing in Chromatography? start->peak_tailing low_yield Low Yield After Purification? start->low_yield solution_oiling Adjust Solvent System Slow Cooling Rate Pre-purify by Chromatography oiling_out->solution_oiling Yes solution_tailing Add Triethylamine to Mobile Phase Use Alumina as Stationary Phase peak_tailing->solution_tailing Yes solution_yield Check for Product Loss in Washes Optimize Chromatography Gradient Ensure Complete Precipitation in Crystallization low_yield->solution_yield Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Identifying and minimizing side products in pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis, focusing on the identification and minimization of common side products. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the purity of your target pyridine derivatives.

Section 1: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and pyridines, involving a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen source.[1][2] While powerful, this reaction is not without its challenges, primarily concerning the intermediate 1,4-dihydropyridine (1,4-DHP) and its subsequent oxidation.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction yield is consistently low, and I observe a significant amount of a non-aromatic byproduct. What is the likely cause and how can I fix it?

A1: The most common reason for low yields of the desired pyridine is incomplete oxidation of the 1,4-dihydropyridine intermediate.[1][3] The Hantzsch reaction first forms a stable 1,4-DHP, which must be aromatized to the final pyridine product.

Causality and Troubleshooting:

  • Ineffective Oxidant: The choice and stoichiometry of the oxidizing agent are critical. Harsh oxidants like potassium permanganate (KMnO₄) or nitric acid (HNO₃) can sometimes lead to degradation of sensitive functional groups on your molecule.[1]

  • Protocol for Improved Oxidation: For a milder and often more efficient oxidation, consider using iodine in refluxing methanol.[1] This method typically offers cleaner conversions with fewer side products.

  • Monitoring the Reaction: Always monitor the progress of the oxidation step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the 1,4-DHP before workup.

Experimental Protocol: Iodine-Mediated Aromatization

  • To your cooled reaction mixture containing the 1,4-dihydropyridine, add a solution of iodine (1.1 to 1.5 equivalents) in methanol.

  • Reflux the mixture and monitor the reaction progress by TLC. The disappearance of the 1,4-DHP spot and the appearance of the lower Rf pyridine spot will indicate completion.

  • Upon completion, cool the reaction to room temperature and quench the excess iodine with a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q2: I am performing an unsymmetrical Hantzsch synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers in unsymmetrical Hantzsch reactions is a common challenge that arises from a lack of control over the initial condensation steps. The key to controlling regioselectivity is to pre-form one of the key intermediates before the final cyclization.

Causality and Troubleshooting:

  • Uncontrolled Condensation: When all components are mixed at once, the aldehyde can react with either of the two different β-dicarbonyl compounds, leading to a mixture of products.

  • Strategic Reagent Addition: To direct the reaction, you can either pre-form the enamine from one of the β-dicarbonyl compounds and the ammonia source, or pre-form the Knoevenagel condensation product from the aldehyde and the other β-dicarbonyl compound.[3][4]

Workflow for Regiocontrolled Unsymmetrical Hantzsch Synthesis

cluster_cyclization Cyclization Step A β-ketoester 1 + NH₃ B Enamine 1 A->B Formation E Enamine 1 + Knoevenagel Product C Aldehyde + β-ketoester 2 D Knoevenagel Product C->D F Single Regioisomer of 1,4-DHP E->F Michael Addition & Cyclization G Desired Pyridine Regioisomer F->G Oxidation

References

Technical Support Center: Optimizing Coupling Reactions with 2-(Piperidin-4-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered when using 2-(Piperidin-4-yl)pyridine in pivotal cross-coupling reactions. As a bifunctional molecule containing both a pyridine ring and a secondary piperidine amine, this substrate presents unique challenges related to chemoselectivity, catalyst inhibition, and side reactions. This resource will equip you with the knowledge to navigate these complexities and optimize your synthetic outcomes.

Understanding the Core Challenge: The Bifunctional Nature of 2-(Piperidin-4-yl)pyridine

The primary difficulty in reactions with 2-(Piperidin-4-yl)pyridine stems from the presence of two distinct basic nitrogen centers: the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the piperidine ring. The piperidine nitrogen is significantly more basic (pKa of conjugate acid ~11.2) than the pyridine nitrogen (pKa of conjugate acid ~5.2)[1][2][3]. This difference in basicity is the key to controlling chemoselectivity but also a source of potential complications.

  • Piperidine Nitrogen: A strong nucleophile and a potent ligand for transition metals. It is the desired site for N-arylation and N-acylation reactions.

  • Pyridine Nitrogen: A weaker base and nucleophile, but its lone pair can still coordinate to and potentially inhibit palladium catalysts, a common issue with N-heterocyclic substrates[4][5].

This guide is structured to address specific coupling reactions, providing a question-and-answer format for common problems, followed by detailed experimental protocols.

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds[6]. When using 2-(Piperidin-4-yl)pyridine as the amine source, the goal is typically to achieve selective N-arylation of the more nucleophilic piperidine nitrogen.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction is giving low to no yield of the desired N-aryl product. What is the likely cause?

A1: Low yields are often attributable to catalyst inhibition or deactivation. Both nitrogen atoms in your substrate can coordinate to the palladium center, but the piperidine nitrogen, being more basic, can act as a strong ligand, potentially displacing the phosphine ligand and forming inactive catalyst species[5]. The pyridine nitrogen can also contribute to this inhibition[4].

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich biarylphosphine ligands. These ligands are designed to stabilize the palladium center and promote the catalytic cycle in the presence of challenging substrates. Excellent choices include:

    • Xantphos: Its wide bite angle can be beneficial[7][8].

    • Buchwald Ligands: SPhos, XPhos, or RuPhos are often effective in mitigating catalyst poisoning by N-heterocycles[9].

  • Choice of Palladium Precatalyst: Use a well-defined precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species[9].

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Ensure it is fresh and handled under anhydrous conditions.

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are standard.

Q2: I am observing side products, and I'm unsure of their identity. What are the possibilities?

A2: Besides unreacted starting materials, you might be observing products from side reactions such as hydrodehalogenation of your aryl halide or catalyst decomposition. In some rare cases, with highly activated aryl halides, competitive arylation at the pyridine nitrogen might be a minor pathway, although this is less likely due to the lower nucleophilicity of the pyridine nitrogen.

Minimizing Side Products:

  • Ensure Anhydrous and Anaerobic Conditions: Oxygen can lead to catalyst decomposition and the formation of phosphine oxides. Water can lead to hydrodehalogenation. Thoroughly degas your solvent and use Schlenk techniques or a glovebox.

  • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition. Screen a temperature range (e.g., 80-110 °C).

Workflow & Logic Diagram for Buchwald-Hartwig Troubleshooting

Caption: Decision tree for troubleshooting low-yielding Buchwald-Hartwig reactions.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the N-arylation of 2-(Piperidin-4-yl)pyridine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-(Piperidin-4-yl)pyridine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and Xantphos (4 mol%) OR a suitable palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, 2-(Piperidin-4-yl)pyridine, NaOtBu, palladium precatalyst, and ligand (if not using a precatalyst).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Suzuki-Miyaura Coupling

For Suzuki-Miyaura reactions, 2-(Piperidin-4-yl)pyridine is typically part of the electrophile (e.g., as a halo-pyridine derivative). The main challenge here is preventing the piperidine and pyridine nitrogens from interfering with the catalytic cycle.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a bromo-substituted 2-(piperidin-4-yl)pyridine is failing. Should I protect the piperidine nitrogen?

A1: Yes, protecting the piperidine nitrogen is a highly recommended strategy. The unprotected piperidine NH can coordinate to the palladium catalyst, leading to inhibition[5]. Furthermore, under basic conditions, the NH group can act as a nucleophile, leading to side reactions. A tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust to the basic conditions of the Suzuki coupling and can be easily removed later under acidic conditions.

Q2: Even after Boc protection, my Suzuki coupling is sluggish. What should I try?

A2: Sluggish reactions, even with a protected substrate, often point to issues with the catalyst system or reaction conditions, particularly catalyst poisoning by the pyridine nitrogen[4].

Troubleshooting Steps:

  • Ligand and Catalyst Selection: As with the Buchwald-Hartwig reaction, bulky, electron-rich phosphine ligands are crucial for Suzuki couplings of N-heterocycles. Consider using systems like:

    • Pd(PPh₃)₄ can be effective, but often more modern catalyst systems perform better[10].

    • Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings.

    • A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is often a high-yielding choice[11].

  • Base and Solvent System: The choice of base is critical. A common system is an aqueous solution of a base like K₂CO₃ or K₃PO₄ with an organic solvent like dioxane or toluene[12]. The water is crucial for the transmetalation step.

  • Boronic Acid/Ester Stability: Boronic acids can be unstable and undergo protodeboronation, especially with aqueous bases[11]. To mitigate this, consider using more stable boronic esters, such as pinacol esters (BPin)[13][14].

  • Degassing: Oxygen can cause homocoupling of the boronic acid and deactivate the catalyst. Ensure your reaction mixture is thoroughly degassed[11].

Workflow & Logic Diagram for Suzuki Coupling Troubleshooting

Caption: Troubleshooting workflow for Suzuki coupling with 2-(piperidin-4-yl)pyridine derivatives.

Protocol 2: Boc Protection of 2-(Piperidin-4-yl)pyridine

Materials:

  • 2-(Piperidin-4-yl)pyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv) or another suitable base

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(Piperidin-4-yl)pyridine in DCM.

  • Add triethylamine to the solution.

  • Add a solution of Boc₂O in DCM dropwise at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product, which can often be used without further purification.

Protocol 3: Suzuki Coupling of a Boc-Protected Bromopyridine Derivative

Materials:

  • Boc-protected bromo-2-(piperidin-4-yl)pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • In a Schlenk tube, combine the Boc-protected starting material, the boronic acid/ester, and K₂CO₃.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry, concentrate, and purify by column chromatography.

Section 3: Amide Coupling

Forming an amide bond with the piperidine nitrogen of 2-(Piperidin-4-yl)pyridine is a common transformation. The main considerations are choosing an appropriate coupling reagent to achieve high yields and avoiding side reactions with the less nucleophilic pyridine ring.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction is giving a low yield. Which coupling reagent should I use?

A1: For a secondary amine like the piperidine in your substrate, a variety of coupling reagents can be effective. If you are experiencing low yields, it may be due to the steric hindrance around the piperidine nitrogen or the use of a less potent coupling reagent.

Recommended Coupling Reagents (in order of increasing reactivity):

  • Carbodiimides (EDC/DCC): Often used with an additive like HOBt or HOAt to improve efficiency and reduce racemization if your carboxylic acid is chiral. EDC is often preferred due to the water-solubility of its urea byproduct[15][16].

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient coupling reagents that are often effective for more challenging or sterically hindered substrates[15][17][18]. HATU is generally considered one of the most effective reagents[18][19].

  • Phosphonium Salts (PyBOP): Also very effective, particularly in peptide synthesis.

If you are seeing low yields with a carbodiimide, switching to HATU is a logical next step.

Q2: How do I prevent any reaction at the pyridine nitrogen?

A2: The pyridine nitrogen is significantly less nucleophilic than the piperidine nitrogen and is unlikely to react under standard amide coupling conditions. The reaction will be highly chemoselective for the secondary amine. However, ensure you are using a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) to neutralize the acid formed during the reaction, rather than a base that could also act as a nucleophile.

Table of Common Amide Coupling Reagents
Coupling ReagentClassTypical ConditionsKey Advantages
EDC/HOBt CarbodiimideDCM or DMF, RTWater-soluble byproduct, cost-effective
HATU Uronium SaltDMF, DIPEA, RTVery fast and efficient, good for hindered amines[18]
HBTU Uronium SaltDMF, DIPEA, RTHighly effective, common in peptide synthesis
PyBOP Phosphonium SaltDMF, DIPEA, RTHigh yields, low racemization
Protocol 4: Amide Coupling using HATU

This protocol is a reliable method for coupling a carboxylic acid to the piperidine nitrogen of 2-(Piperidin-4-yl)pyridine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-(Piperidin-4-yl)pyridine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add the carboxylic acid and HATU.

  • Add anhydrous DMF and stir to dissolve.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA dropwise.

  • Add the 2-(Piperidin-4-yl)pyridine.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

References

Technical Support Center: Long-Term Stability and Storage of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 2-(Piperidin-4-yl)pyridine dihydrochloride in a laboratory setting.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric humidity.[1][3][4] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize the risk of degradation.[5]

2. Is this compound sensitive to moisture?

Yes, as a dihydrochloride salt of a piperidine derivative, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the air.[4][6][7][8] This is a critical consideration for its storage and handling, as the presence of water can initiate degradation pathways.

3. How should I handle this compound to prevent contamination and degradation?

Proper handling is essential to maintain the integrity of this compound. Always handle the compound in a well-ventilated area or under a chemical fume hood.[1][2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Minimize the time the container is open to the atmosphere to reduce moisture absorption. It is advisable to aliquot the compound into smaller, single-use vials for daily experiments to avoid repeated opening of the main stock container.

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for this exact molecule are not extensively published, based on its structure and the behavior of similar compounds, the primary degradation routes are likely to be:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of the dihydrochloride salt, potentially affecting its potency and physical properties.[5][9]

  • Oxidation: The piperidine and pyridine rings can be susceptible to oxidation, especially if exposed to air and light over extended periods.[10][11] Amines are known to be prone to oxidation, which can lead to the formation of N-oxides and other degradation products.[11]

5. How can I assess the stability of my sample of this compound?

Regularly assessing the purity of your sample is good practice. The most common and effective analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for the identification of any potential degradation products.[12][13][14][15] A well-developed, stability-indicating HPLC method is the preferred approach for quantitative analysis of the parent compound and its degradants.[11][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, clumping) Moisture absorption due to improper storage.Discard the affected sample. For future prevention, ensure the container is tightly sealed and consider storing it in a desiccator.[7] Aliquoting the compound into smaller vials can also minimize exposure to atmospheric moisture.
Inconsistent experimental results Degradation of the compound leading to lower potency.Assess the purity of the compound using a validated analytical method like HPLC.[12] If degradation is confirmed, use a fresh, properly stored sample. Review your handling procedures to minimize exposure to air and moisture.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.Attempt to identify the degradation products using mass spectrometry.[17] This information can provide insights into the degradation pathway. To avoid this, ensure the compound is stored under optimal conditions and consider conducting forced degradation studies to proactively identify potential degradants.[9][10]

Experimental Protocols

Protocol for Assessing Purity using HPLC

This protocol provides a general framework. Method development and validation are crucial for accurate results.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of this compound in a suitable solvent (e.g., mobile phase) to prepare a stock solution. From the stock solution, prepare a series of calibration standards.

  • Sample Solution Preparation: Accurately weigh and dissolve your sample of this compound in the same solvent as the standard to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a common starting point for pyridine derivatives.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Analysis: Inject the blank, standard solutions, and the sample solution into the HPLC system.

  • Data Interpretation: Compare the retention time of the peak in your sample to that of the reference standard to confirm its identity. Quantify the purity of your sample by comparing its peak area to the calibration curve generated from the standard solutions.

Visualizations

Logical Workflow for Handling and Stability Assessment

Workflow for Ensuring Long-Term Stability cluster_storage Receiving and Storage cluster_handling Experimental Use cluster_assessment Stability Monitoring Receive Receive Compound Inspect Inspect for Integrity Receive->Inspect Store Store in Cool, Dry, Dark Place (Tightly Sealed) Inspect->Store Inert Consider Inert Atmosphere Store->Inert Aliquot Aliquot into Smaller Vials Store->Aliquot Handle Handle in Ventilated Area (with PPE) Aliquot->Handle Minimize Minimize Container Open Time Handle->Minimize Periodic Periodic Purity Check (e.g., HPLC) Handle->Periodic Troubleshoot Troubleshoot Inconsistencies Periodic->Troubleshoot Degradation Identify Degradation Products (if necessary) Troubleshoot->Degradation

Caption: A logical workflow for the proper storage, handling, and stability assessment of this compound.

References

Technical Support Center: Effective Work-up Procedures for Reactions Containing Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effective work-up and purification strategies. As Senior Application Scientists, we understand that moving from a successful reaction to a pure product is a critical step. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when pyridine is used as a catalyst, reagent, or solvent.

Troubleshooting Guide: Common Work-up Scenarios

This section addresses specific issues encountered during the purification of reaction mixtures containing pyridine.

Issue 1: My TLC plate shows significant "tailing," and I suspect residual pyridine.

Question: Why does residual pyridine cause tailing on my TLC plate, and what is the most straightforward way to remove it?

Answer: Peak tailing is a common chromatographic issue when analyzing basic compounds like pyridine derivatives.[1] This phenomenon is primarily caused by strong interactions between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] To resolve this, you need to efficiently remove the pyridine from your organic product.

The most common and effective method for removing pyridine is an acidic wash . Pyridine is a weak base (pKa of its conjugate acid, the pyridinium ion, is approximately 5.2), which means it readily reacts with dilute acids to form a water-soluble pyridinium salt.[2] This salt will then partition into the aqueous layer during an extraction, effectively removing it from your organic product.[3][4]

A typical procedure involves washing the organic layer with a dilute aqueous acid solution, such as 1-5% hydrochloric acid (HCl).[3][4] It is crucial to follow this with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid, and finally a brine wash to remove residual water before drying the organic layer.[3]

Issue 2: My product is sensitive to acidic conditions.

Question: How can I remove pyridine from my reaction mixture if my target compound is acid-labile?

Answer: For acid-sensitive compounds, an acidic work-up is not a viable option. In this scenario, the recommended alternative is a copper(II) sulfate (CuSO₄) wash .[3][5] Pyridine forms a water-soluble coordination complex with copper ions, which can then be extracted into the aqueous phase.[3][5][6] This method is mild and avoids harsh acidic conditions.[3]

A key indicator of successful pyridine removal with this method is the color of the aqueous layer. As pyridine complexes with the copper sulfate, the aqueous layer will turn from a light blue to a deep blue or violet color.[4][5] You should continue washing with the CuSO₄ solution until the color of the aqueous layer no longer deepens, indicating that all the pyridine has been complexed and removed.[4]

Issue 3: I used pyridine as the solvent, and there's a large volume to remove.

Question: What is the most efficient way to handle the removal of large quantities of pyridine used as a solvent?

Answer: When pyridine is used as the reaction solvent, a multi-step approach is necessary.

  • Initial Distillation: The bulk of the pyridine should first be removed by distillation, preferably under reduced pressure.[5][7][8]

  • Azeotropic Removal: Following the initial distillation, azeotropic removal with a non-polar solvent like toluene or heptane can be employed to remove a significant portion of the remaining pyridine.[3][4][5][9][10] Pyridine forms a minimum boiling azeotrope with water and other solvents, which facilitates its removal at a lower temperature than its boiling point.[11]

  • Extractive Work-up: After reducing the volume of pyridine significantly, you can proceed with an appropriate extractive work-up (acidic or copper sulfate wash) to remove the final traces.[4]

Issue 4: My product is water-soluble, making extractive work-up difficult.

Question: My product has some water solubility. How can I remove pyridine without significant product loss during aqueous extraction?

Answer: This is a challenging scenario that requires careful consideration of your product's properties.

  • Precipitation/Crystallization: If your desired product is a solid, it may be possible to precipitate or crystallize it from the reaction mixture. The solid can then be washed with a solvent in which pyridine is soluble, but your product is not.[5]

  • Chromatography: Column chromatography is often a highly effective method for separating the product from residual pyridine, especially when extraction is not feasible.[5]

  • Use of Polymer-Supported Reagents: For future reactions, consider using polymer-supported pyridine (poly-vinylpyridine). Since it is a heterogeneous solid, it can be removed by simple filtration at the end of the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the acidic wash for pyridine removal?

A1: The acidic wash leverages the basicity of the nitrogen atom in the pyridine ring. The lone pair of electrons on the nitrogen can accept a proton (H⁺) from an acid. This acid-base reaction converts the neutral, organic-soluble pyridine into its conjugate acid, the pyridinium ion. The pyridinium ion is a salt and is therefore highly soluble in water. During a liquid-liquid extraction, this water-soluble salt partitions into the aqueous phase, leaving the desired organic product in the organic phase.

CompoundpKaSolubility
Pyridine5.2 (for pyridinium ion)Soluble in organic solvents and water
Pyridinium ionN/AHighly soluble in water

Q2: How do I know if all the pyridine has been removed?

A2: There are several indicators:

  • TLC Analysis: The absence of "tailing" on a TLC plate is a good qualitative indicator that residual pyridine has been removed.[3]

  • Colorimetric Indication with CuSO₄: During a copper sulfate wash, the aqueous layer turning from light blue to a deep blue or violet indicates the presence of pyridine. When the color of the aqueous wash no longer intensifies, it suggests that the pyridine has been completely removed.[4][5]

  • Odor: Pyridine has a very distinct and unpleasant odor. While not a quantitative measure, the absence of its characteristic smell is a good sign.

  • NMR Spectroscopy: For a definitive answer, analyzing a sample of your product by ¹H NMR spectroscopy will show the absence of the characteristic pyridine peaks.

Q3: Can I use other acids besides HCl for the acidic wash?

A3: Yes, other dilute aqueous acids like sulfuric acid (H₂SO₄) or even saturated aqueous ammonium chloride (NH₄Cl), which is mildly acidic, can be used.[6] The choice of acid may depend on the compatibility with your target molecule.

Q4: What are the key safety precautions when working with pyridine?

A4: Pyridine is a flammable and toxic liquid with a strong, pungent odor.[11] Always handle it in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11] Store pyridine in a cool, well-ventilated area away from ignition sources.[11]

Decision Workflow for Pyridine Work-up

The following diagram illustrates a logical workflow for selecting the appropriate work-up procedure.

Workup_Decision_Tree start Reaction Complete (Pyridine Present) large_vol Is Pyridine the Solvent? start->large_vol distill 1. Distill under reduced pressure 2. Azeotropic removal with Toluene large_vol->distill Yes acid_sensitive Is Product Acid-Sensitive? large_vol->acid_sensitive No distill->acid_sensitive acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) acid_sensitive->acid_wash No copper_wash Perform Copper Sulfate Wash acid_sensitive->copper_wash Yes neutralize Wash with aq. NaHCO3 acid_wash->neutralize brine_wash Wash with Brine copper_wash->brine_wash neutralize->brine_wash dry_concentrate Dry (Na2SO4) & Concentrate brine_wash->dry_concentrate

Caption: Decision tree for selecting a pyridine work-up procedure.

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This method is suitable for acid-stable organic compounds.[3]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous HCl (e.g., 1M).[3] Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[3]

  • Repeat (Optional): Repeat the acid wash one or two more times to ensure complete removal.[3]

  • Neutralization: To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Protocol 2: Copper Sulfate (CuSO₄) Wash for Acid-Sensitive Compounds

This is a mild method that avoids acidic conditions.[3]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • CuSO₄ Wash: Add an aqueous solution of 10-15% CuSO₄. Shake well and observe the color of the aqueous layer.[4] The formation of a deep blue or violet color indicates the complexation of pyridine.

  • Separation: Separate the aqueous layer.

  • Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change from its initial light blue.

  • Brine Wash: Wash the organic layer with brine to remove any residual copper salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.

Protocol 3: Azeotropic Removal of Pyridine

This method is useful for removing trace amounts or larger quantities of pyridine, often in combination with an extractive work-up.[3][10]

  • Initial Concentration: If a large volume of pyridine is present, first remove the bulk of it by rotary evaporation.

  • Add Co-solvent: To the crude mixture, add a volume of toluene or heptane that is at least equal to the estimated remaining volume of pyridine.

  • Co-evaporation: Concentrate the mixture on a rotary evaporator. The pyridine will co-distill with the toluene or heptane at a lower temperature.

  • Repeat: Repeat the addition of the co-solvent and co-evaporation two to three more times to ensure the majority of the pyridine has been removed.[4][9][10]

  • Final Work-up: Proceed with an appropriate extractive work-up (Protocol 1 or 2) to remove any final traces of pyridine.

References

Validation & Comparative

A Comparative Guide to 2-(Piperidin-4-yl)pyridine Dihydrochloride and its Analogues as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-(Piperidin-4-yl)pyridine Scaffold in Medicinal Chemistry

The 2-(piperidin-4-yl)pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS). Its rigid structure, combining a basic piperidine ring with an aromatic pyridine moiety, provides a key framework for interaction with various biological targets. This guide will focus on a particularly well-documented application of this scaffold: the development of muscarinic acetylcholine receptor (mAChR) antagonists.

Muscarinic receptors, a family of five G protein-coupled receptors (M1-M5), are crucial for regulating a wide range of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions. Consequently, antagonists of these receptors are valuable therapeutic agents for conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. The development of subtype-selective muscarinic antagonists is a key goal in medicinal chemistry to minimize side effects.

While 2-(piperidin-4-yl)pyridine dihydrochloride itself serves as a foundational building block, its direct, comprehensive pharmacological profiling in publicly accessible literature is limited. Therefore, this guide will use well-characterized, potent analogues that incorporate this core structure to explore the SAR and comparative performance at muscarinic receptors.

Comparative Analysis of Piperidine Analogues at Muscarinic Receptors

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

Here, we will compare a highly potent and selective muscarinic antagonist containing the 2-(piperidin-4-yl)pyridine scaffold with other relevant analogues to elucidate key structure-activity relationships.

Key Analogue for Comparison:

  • (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A) : This compound serves as an excellent case study due to its well-documented and potent M₂-sparing antagonistic activity.[1]

Table 1: Comparative Muscarinic Receptor Binding Affinities (Kᵢ, nM) of Selected Piperidine Analogues

Compound/AnalogueM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M4 Kᵢ (nM)M5 Kᵢ (nM)M2/M3 Selectivity RatioReference
Compound A 1.55402.8157.7~193[1]
Pirenzepine 164702108368~2.2Data from various sources
Atropine 2.12.41.42.02.0~1.7Data from various sources

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 highlights several key SAR insights:

  • N-Substitution on the Piperidine Ring: The large N-substituent in Compound A is crucial for its high affinity and selectivity. The (6-aminopyridin-2-ylmethyl) group likely engages in specific interactions within the binding pocket of the M1, M3, M4, and M5 receptors.

  • High M₃ over M₂ Selectivity: The most striking feature of Compound A is its approximately 193-fold selectivity for the M₃ receptor over the M₂ receptor.[1] This is a highly desirable characteristic for therapeutic agents targeting respiratory or bladder smooth muscle (rich in M₃ receptors) while minimizing cardiac side effects (mediated by M₂ receptors).

  • Comparison with Non-Selective Antagonists: Atropine , a classic non-selective muscarinic antagonist, demonstrates high affinity across all five subtypes. This lack of selectivity is responsible for its wide range of physiological effects and side effects.

  • Comparison with an M₁-Selective Antagonist: Pirenzepine shows a preference for the M₁ receptor, though its selectivity over other subtypes is not as pronounced as that of Compound A for M₃ over M₂.

The following diagram illustrates the general structure-activity relationships discussed:

SAR_Muscarinic_Antagonists cluster_core Core Scaffold cluster_substituents Substitutions & Effects cluster_properties Pharmacological Properties Core 2-(Piperidin-4-yl)pyridine N_Sub N-Substitution on Piperidine (e.g., in Compound A) Core->N_Sub Modification Other_Subs Other Analogues (e.g., Pirenzepine, Atropine) Core->Other_Subs Basis for Potency Increased Potency (Lower Ki) N_Sub->Potency Leads to Selectivity Subtype Selectivity (e.g., M3 over M2) N_Sub->Selectivity Leads to NonSelectivity Non-Selectivity Other_Subs->NonSelectivity Often results in Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO cells expressing M1-M5 receptors Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 4. Incubate membranes with [3H]-NMS and test compounds Membrane_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration 5. Separate bound and free radioligand by filtration Incubation->Filtration Counting 6. Quantify bound radioactivity by scintillation counting Filtration->Counting IC50 7. Determine IC50 values from competition curves Counting->IC50 Ki 8. Calculate Ki values using Cheng-Prusoff equation IC50->Ki

References

A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-(piperidin-4-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas. Its unique combination of a basic piperidine ring and an aromatic pyridine ring provides a versatile template for interacting with various biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-(piperidin-4-yl)pyridine derivatives, providing insights into how subtle structural modifications can profoundly impact their pharmacological profiles. We will delve into their applications as antimycotic agents, kinase inhibitors, and muscarinic receptor antagonists, supported by experimental data and detailed protocols.

The Versatile Scaffold: Understanding the 2-(Piperidin-4-yl)pyridine Core

The 2-(piperidin-4-yl)pyridine core consists of a piperidine ring attached to the 2-position of a pyridine ring via its 4-position. This arrangement offers several key features that contribute to its success as a pharmacophore:

  • Basic Nitrogen Centers: Both the piperidine and pyridine rings contain basic nitrogen atoms that can be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins.

  • Hydrogen Bonding Capabilities: The piperidine nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

  • Aromatic System: The pyridine ring provides a planar aromatic system capable of engaging in π-π stacking and other non-covalent interactions.

  • Conformational Flexibility: The piperidine ring can adopt different chair and boat conformations, allowing the molecule to adapt to the topography of various binding sites.

  • Multiple Points for Substitution: The scaffold offers several positions on both the piperidine and pyridine rings for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core structure of 2-(Piperidin-4-yl)pyridine.

Comparative SAR Analysis Across Therapeutic Targets

The true utility of the 2-(piperidin-4-yl)pyridine scaffold is revealed when examining how its derivatives are tailored to interact with diverse biological targets. Below, we compare the SAR for three distinct therapeutic applications.

Antimycotic Agents: Targeting Fungal Ergosterol Biosynthesis

A series of 2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(piperidin-4-yl)decahydroisoquinoline derivatives have shown promising activity against various fungal pathogens.[1][2] The primary mechanism of action for many piperidine-based antifungals is the inhibition of enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

Key SAR Insights:

  • N-Alkylation of Piperidine: The nature of the substituent on the piperidine nitrogen is crucial for antimycotic activity. Long, unbranched alkyl chains, particularly those with 10-12 carbon atoms, lead to the highest potency.[1] This lipophilic tail is believed to anchor the molecule within the fungal cell membrane.

  • Amine Protonation: A protonatable nitrogen atom in the piperidine ring is essential for activity.[2] This suggests an ionic interaction with the target enzyme.

  • Hydroisoquinoline Moiety: The tetrahydroisoquinoline or decahydroisoquinoline portion of the molecule also influences activity, with the decahydroisoquinoline derivatives sometimes showing a broader spectrum of activity.[1]

Compound IDR Group (on Piperidine N)Core ScaffoldCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)Cytotoxicity IC50 (µg/mL, HL-60 cells)Reference
6f n-dodecylTetrahydroisoquinoline426[1]
6i n-dodecylDecahydroisoquinoline2423[1]
Amide Analogues Acyl groupsTetrahydroisoquinolineInactiveInactive>100[1]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.

SAR of 2-(Piperidin-4-yl)hydroisoquinolines as Antifungals.

Kinase Inhibitors: Targeting ALK and ROS1 in Cancer

Certain 2-amino-4-(1-piperidine)pyridine derivatives have been developed as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1 kinase, which are key drivers in some forms of non-small-cell lung cancer.[3] These inhibitors are designed to overcome resistance to existing therapies like crizotinib.

Key SAR Insights:

  • 2-Amino Group on Pyridine: The 2-amino group is a critical pharmacophore, likely forming key hydrogen bonds within the kinase ATP-binding pocket.

  • Substituents on the Piperidine Ring: The nature of the substituent on the piperidine ring significantly influences potency and selectivity. Aromatic or heteroaromatic rings are often preferred.

  • Linker between Piperidine and Pyridine: While the core is 2-(piperidin-4-yl)pyridine, in this case, the piperidine is attached at the 4-position of the pyridine ring. The SAR principles, however, remain relevant to the broader class.

  • Overcoming Resistance: Specific modifications are introduced to inhibit mutant forms of the kinases that are resistant to first-generation inhibitors. For example, compound 2e shows potent activity against the crizotinib-resistant ALKL1196M mutant.[3]

Compound IDKey Structural FeaturesH3122 (ALK) IC50 (µM)HCC78 (ROS1) IC50 (µM)ALKL1196M IC50 (nM)Reference
Crizotinib (Reference drug)~5~9~80[3]
2e 2-amino-4-(1-piperidinyl)pyridine with a substituted phenyl ring6.2710.7141.3[3]

Experimental Protocol: Kinase Inhibition Assay (e.g., ALK Enzyme Assay)

This is a representative protocol for an in vitro kinase assay.

  • Reagents and Materials:

    • Recombinant human ALK enzyme.

    • Biotinylated peptide substrate.

    • ATP.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Test compounds dissolved in DMSO.

    • Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the ALK enzyme and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents and incubate to allow for binding.

  • Data Analysis:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibitor_SAR cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcome Pharmacological Outcome Scaffold 2-Amino-4-(1-piperidinyl)pyridine Key for Kinase Binding PiperidineSub Piperidine Substituent Aromatic/heteroaromatic rings enhance potency Scaffold:port->PiperidineSub:port Fine-tunes activity ResistanceMutations Targeting Resistance Modifications to inhibit mutant kinases (e.g., ALKL1196M) Scaffold:port->ResistanceMutations:port Crucial for overcoming resistance Potency High Potency Dual ALK/ROS1 Inhibition PiperidineSub:port->Potency:port ResistanceMutations:port->Potency:port

SAR of 2-Amino-4-(1-piperidinyl)pyridine Derivatives as Kinase Inhibitors.

Muscarinic Receptor Antagonists: M₂-Sparing Activity

A novel derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A), has been identified as a potent and selective muscarinic M₃ receptor antagonist with sparing activity for the M₂ receptor.[4] This selectivity is highly desirable for the treatment of conditions like chronic obstructive pulmonary disease (COPD), as it minimizes cardiac side effects associated with M₂ receptor blockade.

Key SAR Insights:

  • Complex Side Chain at Piperidine N: The large, chiral side chain attached to the piperidine nitrogen is a key determinant of both potency and selectivity. The specific stereochemistry is critical for optimal interaction with the M₃ receptor.

  • 6-Aminopyridine Moiety: The 6-aminopyridine group likely engages in specific interactions within the receptor binding pocket.

  • Low Brain Penetration: The overall physicochemical properties of the molecule result in low brain penetration, which is advantageous in avoiding central nervous system side effects.[4]

CompoundM₁ Ki (nM)M₂ Ki (nM)M₃ Ki (nM)M₄ Ki (nM)M₅ Ki (nM)M₂/M₃ SelectivityReference
Compound A 1.55402.8157.7~193-fold[4]

Experimental Protocol: Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

  • Membrane Preparation:

    • Culture Chinese hamster ovary (CHO) cells stably expressing the desired human muscarinic receptor subtype (M₁, M₂, M₃, M₄, or M₅).

    • Harvest the cells and homogenize them in a buffer to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, the radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS), and the test compound at various concentrations.

    • To determine non-specific binding, include wells with an excess of a known high-affinity muscarinic antagonist (e.g., atropine).

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with a cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value for the test compound using the Cheng-Prusoff equation.

SAR of a 2-(Piperidin-4-yl)pyridine Derivative as a Muscarinic Antagonist.

Conclusion

The 2-(piperidin-4-yl)pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse array of therapeutic agents. The comparative analysis presented in this guide highlights the critical role of systematic SAR studies in tailoring these derivatives to specific biological targets. By strategically modifying the substituents on both the piperidine and pyridine rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The examples of antimycotics, kinase inhibitors, and muscarinic antagonists demonstrate that a deep understanding of the interplay between chemical structure and biological activity is paramount for successful drug discovery. As our knowledge of disease biology continues to expand, it is certain that the versatile 2-(piperidin-4-yl)pyridine scaffold will continue to be a valuable tool in the development of novel and effective medicines.

References

A Comparative Guide to Off-Target Activity and Selectivity Profiling of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold and the Imperative of Selectivity

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in over 70 FDA-approved drugs underscores its significance as a "privileged scaffold."[4] This structural motif is found in a wide array of therapeutics, from antipsychotics like haloperidol and risperidone to stimulants such as methylphenidate.[5][6] The conformational flexibility of the piperidine ring and its ability to engage in diverse intermolecular interactions make it an ideal framework for designing drugs that can effectively bind to their intended biological targets.[1][7]

However, the very features that make piperidine a versatile scaffold also present a significant challenge: the potential for off-target activity. Off-target effects occur when a drug interacts with proteins other than its intended therapeutic target, which can lead to adverse drug reactions, toxicity, or even unexpected therapeutic benefits.[8][9] For piperidine-based inhibitors, particularly those targeting large and conserved families of proteins like kinases, ensuring selectivity is paramount to developing safe and effective medicines.

This guide provides a comparative overview of the key methodologies for profiling the off-target activity and selectivity of piperidine-based inhibitors. We will delve into the principles, advantages, and limitations of various experimental approaches, offering insights into how to design a robust and self-validating profiling strategy.

The Landscape of Selectivity Profiling: A Multi-pronged Approach

A comprehensive understanding of an inhibitor's selectivity profile cannot be achieved through a single experimental method. Instead, a tiered and integrated approach that combines biochemical, cell-based, and proteomic techniques is essential. This multi-pronged strategy provides a more complete picture of a compound's interactions within a complex biological system.

Biochemical Assays: A First Look at Kinase Inhibitor Selectivity

Biochemical assays, particularly large-scale kinase panel screens, are often the first line of investigation for assessing the selectivity of piperidine-based kinase inhibitors.[10][11][12] These assays typically utilize purified, recombinant kinases and measure the inhibitor's ability to block their enzymatic activity in a controlled, in vitro environment.

Radiometric Assays

Radiometric assays, such as the HotSpot™ assay, are a traditional and widely used method for kinase profiling.[12] They measure the transfer of a radiolabeled phosphate group from ATP to a substrate.

Principle: A decrease in the incorporation of the radiolabel into the substrate in the presence of the inhibitor indicates enzymatic inhibition.

Advantages:

  • High sensitivity and a direct measure of catalytic activity.

  • Well-established and widely available through commercial vendors.

Limitations:

  • Requires the use of radioactivity, which poses safety and disposal challenges.

  • Susceptible to interference from compounds that absorb at the detection wavelength.

Non-Radiometric Assays

To circumvent the issues associated with radioactivity, several non-radiometric assay formats have been developed. These include fluorescence-based assays and mobility shift assays.

Principle of Mobility Shift Assays: These assays, such as those utilizing the Caliper platform, monitor the separation of a fluorescently labeled substrate from its phosphorylated product based on differences in their electrophoretic mobility.[10][11]

Advantages:

  • Avoids the use of radioactivity.

  • Often yields higher data quality and is less prone to certain types of interference compared to radiometric assays.[10]

Advantages of Competition Binding Assays (e.g., KINOMEscan®): This technology employs a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[13] It measures the amount of kinase captured on a solid support in the presence of the inhibitor, providing a direct measure of binding affinity (Kd).[14]

Advantages:

  • Provides true thermodynamic binding constants (Kd values) rather than IC50 values, which can be influenced by ATP concentration.[13]

  • The largest commercial panels offer screening against over 480 kinases, providing a comprehensive view of kinome-wide selectivity.[13][15]

Data Presentation: Comparative Kinase Selectivity Profile

The data from these screens are often visualized using a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree, providing an intuitive visual representation of the inhibitor's selectivity.

Inhibitor Primary Target IC50/Kd (nM) Number of Off-Targets (at 1 µM) Key Off-Targets Selectivity Score (S-score)
Piperidine Inhibitor A 155Kinase X, Kinase Y0.05
Piperidine Inhibitor B 2515Kinase Z, Kinase W, Kinase V0.15
Control Inhibitor (Staurosporine) 5>200Broad Kinome Coverage0.80

Note: The selectivity score is a calculated value representing the fraction of inhibited kinases at a given concentration.

Cell-Based Assays: Bridging the Gap Between In Vitro and In Vivo

While biochemical assays provide valuable information about direct target engagement, they lack the complexity of a cellular environment. Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and for identifying off-target effects that manifest as cellular phenotypes.[16][17]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[18][19][20][21] It is based on the principle that the binding of a ligand stabilizes the target protein against thermal denaturation.[18][19]

Experimental Workflow:

CETSA_Workflow

Advantages:

  • Directly measures target engagement in a physiologically relevant context.[18][20]

  • Can be used to assess the cell permeability of an inhibitor.

  • Can be adapted for high-throughput screening.[20]

Limitations:

  • Requires a specific antibody or mass spectrometry method for detecting the target protein.

  • The magnitude of the thermal shift can vary between targets and inhibitors.

Cell Proliferation and Viability Assays

These assays measure the effect of an inhibitor on cell growth and survival.[16] A discrepancy between the concentration required to inhibit the primary target and the concentration that causes cell death can indicate off-target toxicity.[22]

Principle: Cells are treated with a range of inhibitor concentrations, and viability is assessed using various methods, such as metabolic assays (e.g., MTT, CellTiter-Glo®) or cell counting.

Data Presentation: On-Target vs. Off-Target Cytotoxicity

Inhibitor Target IC50 (Biochemical) Cellular Target Engagement (CETSA EC50) Cell Viability GI50 Therapeutic Window
Piperidine Inhibitor A 15 nM50 nM5 µM100x
Piperidine Inhibitor B 25 nM80 nM200 nM2.5x

A large therapeutic window (the ratio of cytotoxic concentration to effective concentration) suggests that the observed cytotoxicity is likely due to on-target effects, while a narrow window may indicate off-target toxicity.[8]

Proteomic Approaches: Unbiased Discovery of Off-Targets

Proteomic methods offer a powerful, unbiased approach to identifying the full spectrum of a drug's interactions within the proteome.[23][24] These techniques are particularly valuable for discovering unanticipated off-targets that would be missed by targeted assays.

Chemical Proteomics (Affinity Chromatography)

Chemical proteomics involves immobilizing a modified version of the inhibitor on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[24][25] The captured proteins are then identified by mass spectrometry.

Experimental Workflow:

Chemical_Proteomics_Workflow

Advantages:

  • Provides a global and unbiased view of protein interactions.[25]

  • Can identify both direct and indirect binding partners.

  • Can be performed in a competitive format to assess the relative affinities of different inhibitors.[25]

Limitations:

  • Requires chemical modification of the inhibitor, which may alter its binding properties.

  • Can be challenging to distinguish true interactors from non-specific binders.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently react with the active sites of enzymes in a mechanism-dependent manner.[26] Competitive ABPP can be used to profile the selectivity of an inhibitor by measuring its ability to prevent the binding of an activity-based probe to its targets.

Principle: A decrease in the labeling of a particular enzyme by the probe in the presence of the inhibitor indicates that the inhibitor binds to and blocks the active site of that enzyme.

Advantages:

  • Profiles the functional state of enzymes.

  • Can be performed in living cells.

  • Provides a direct readout of target engagement.

Limitations:

  • Requires the design and synthesis of specific activity-based probes for the enzyme class of interest.

  • May not be applicable to all enzyme families.

Conclusion: A Holistic View for Safer and More Effective Drugs

The development of piperidine-based inhibitors with improved safety and efficacy profiles hinges on a thorough understanding of their off-target activities. As we have seen, no single method can provide a complete picture of an inhibitor's selectivity. A well-designed and integrated profiling strategy that leverages the strengths of biochemical, cell-based, and proteomic approaches is essential for making informed decisions in drug discovery and development. By embracing this holistic view, researchers can better anticipate potential liabilities, optimize lead compounds, and ultimately, deliver safer and more effective medicines to patients.

References

A Senior Application Scientist's Guide to Benchmarking the Cytotoxicity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its presence in numerous anticancer drugs underscores its potential in oncology. As novel piperidine derivatives are synthesized, a rigorous and standardized evaluation of their cytotoxic effects is paramount to identify promising therapeutic candidates. This guide provides an in-depth, objective comparison of methodologies to benchmark the cytotoxicity of these novel compounds against established chemotherapeutic agents, supported by experimental data and mechanistic insights.

The Imperative of Standardized Cytotoxicity Benchmarking

In the landscape of cancer drug discovery, a quantitative understanding of a compound's cytotoxic potential is fundamental. Benchmarking novel piperidine derivatives against standard-of-care chemotherapeutics like Doxorubicin and Cisplatin provides a crucial context for their efficacy. This comparative approach allows researchers to:

  • Gauge Relative Potency: Determine if a novel derivative exhibits superior, comparable, or inferior cytotoxicity to existing drugs.

  • Identify Selective Toxicity: Assess whether the compound preferentially targets cancer cells over normal cells, a key indicator of its therapeutic window.

  • Elucidate Mechanisms of Action: Comparative studies can reveal unique cell death pathways activated by the novel compound.

This guide will walk you through a multi-faceted approach to cytotoxicity benchmarking, encompassing cell viability, membrane integrity, and the induction of apoptosis.

A Multi-Pronged Approach to Assessing Cytotoxicity

A comprehensive assessment of cytotoxicity should not rely on a single assay. Instead, a battery of tests targeting different cellular processes provides a more complete and reliable picture of a compound's activity. We will focus on three widely accepted and robust assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Experimental Workflow: A Self-Validating System

The following workflow is designed to ensure data integrity and reproducibility. Each step is critical for obtaining reliable and comparable results.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., MCF-7, A549, PC3) treatment Incubation with Test Compounds (24, 48, 72 hours) cell_culture->treatment compound_prep Preparation of Novel Piperidine Derivatives & Comparators (Doxorubicin, Cisplatin) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Staining (Apoptosis Detection) treatment->apoptosis data_analysis IC50/GI50 Calculation & Statistical Analysis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis comparison Comparative Benchmarking data_analysis->comparison

Caption: A generalized workflow for in vitro cytotoxicity screening of test compounds.

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a key metric for quantifying a compound's potency. The following table provides a comparative overview of the cytotoxic activity of several novel piperidine derivatives benchmarked against Doxorubicin and Cisplatin in various cancer cell lines.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Novel Piperidine Derivatives
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[2]
MGC803Gastric1.09[2]
MCF-7Breast1.30[2]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[3]
HT29Colon4.1 (GI50, µg/mL)[3]
Standard Chemotherapeutics
DoxorubicinMCF-7Breast~0.1 - 8.3[4]
A549Lung~0.13 - >20[4]
HepG2Liver~12.2[4]
CisplatinA2780Ovarian~1 - 10[5]
A549Lung~7.5 - 10.9[5]
MCF-7BreastVaries widely[5]

Note: IC50/GI50 values can vary between studies due to different experimental conditions. This table serves as a comparative reference.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for each cytotoxicity assay are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the novel piperidine derivatives and standard comparator drugs. Include a vehicle control (e.g., DMSO). Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values using appropriate software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the cell culture supernatant, providing a measure of cell membrane integrity.[6]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds as previously described.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorescent dyes with the appropriate lasers and detect the emitted signals.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Mechanistic Insights: Unraveling the Signaling Pathways

Many piperidine derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A key signaling pathway often implicated is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.[3][8][9]

Apoptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus piperidine Novel Piperidine Derivative pi3k PI3K piperidine->pi3k Inhibition akt Akt pi3k->akt Activation mtor mTOR akt->mtor Activation bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition of pro-apoptotic function bax Bax (Pro-apoptotic) bcl2->bax Inhibition caspase9 Caspase-9 bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by novel piperidine derivatives via inhibition of the PI3K/Akt pathway.

Inhibition of the PI3K/Akt pathway by novel piperidine derivatives can lead to the downstream activation of pro-apoptotic proteins like Bax and the inactivation of anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade (e.g., caspase-9 and caspase-3), ultimately culminating in apoptosis.[10]

Conclusion and Future Directions

The comprehensive benchmarking of novel piperidine derivatives is a critical step in their development as potential anticancer agents. The multi-assay approach detailed in this guide provides a robust framework for obtaining reliable and comparable data on their cytotoxic effects. By comparing their potency to standard chemotherapeutics and elucidating their mechanisms of action, researchers can effectively identify the most promising candidates for further preclinical and clinical development. Future studies should also focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these novel compounds.

References

A Comparative Guide to Molecular Docking of Piperidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold in Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its status as a "privileged scaffold." The conformational flexibility of the piperidine ring, primarily adopting a stable chair conformation, allows its substituents to be precisely oriented in either axial or equatorial positions. This structural feature is pivotal for establishing specific and high-affinity interactions with biological targets, making piperidine derivatives a fertile ground for the discovery of novel therapeutics across a wide range of diseases, including neurodegenerative disorders, cancer, and viral infections.[1][2] This guide provides a comparative analysis of molecular docking studies of piperidine-based inhibitors against various key biological targets, offering insights into their binding mechanisms and structure-activity relationships (SAR).

Pillar 1: The 'Why' and 'How' of Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[3][] This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the molecular interactions that govern biological activity.[5]

The fundamental principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the receptor's active site. Subsequently, the scoring function estimates the binding affinity for each pose, typically represented as a docking score or binding energy.[6][7] A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[8][9]

However, it is crucial to understand that the docking score is a theoretical prediction and does not always directly correlate with experimental binding affinities (like IC50 or Ki values).[10][11] Therefore, validating the docking protocol is a critical step. A common validation method involves redocking a co-crystallized ligand into its corresponding protein active site and calculating the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered an acceptable validation.[12][13]

Comparative Docking Analyses of Piperidine-Based Inhibitors

The versatility of the piperidine scaffold allows for its application as an inhibitor for a diverse array of biological targets. Here, we compare the docking studies of piperidine-based inhibitors against three major classes of targets: acetylcholinesterase (neurodegenerative diseases), various cancer-related proteins, and viral proteases.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a decline in acetylcholine levels.[14] Acetylcholinesterase (AChE) inhibitors prevent the breakdown of this neurotransmitter, offering a therapeutic strategy for managing AD symptoms.[15] The N-benzylpiperidine moiety, present in the FDA-approved drug donepezil, is a well-established pharmacophore for AChE inhibition.[15][16]

Molecular docking studies have been instrumental in understanding the binding modes of piperidine-based AChE inhibitors.[17][18] The active site of AChE is a deep and narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS).[19] Docking studies consistently show that the protonated nitrogen of the piperidine ring forms a crucial cation-π interaction with the aromatic side chain of Trp84 in the CAS.[15][20] Furthermore, the benzyl group often engages in π-π stacking interactions with other aromatic residues like Tyr334 and Phe330.[14][15]

Compound ClassTarget Protein (PDB ID)Key Interacting ResiduesPredicted Binding Energy (kcal/mol)Experimental Activity (IC50)Reference
N-benzylpiperidinesHuman AChE (4EY7)Trp84, Tyr334, Phe330, Tyr121-9.0 to -11.50.73 µM - 5.5 µM[15][16]
Piperidine-Thiazolopyrimidine HybridsT. californica AChE (1EVE)Trp86, Tyr337, Phe338Not Reported0.83 µM - 0.98 µM[14]
Piperine DerivativesHuman AChE (4EY7)Trp86, Tyr337, Phe338-9.5 to -12.00.03 µM - 1.2 µM[21]

Table 1: Comparative docking and experimental data for piperidine-based AChE inhibitors.

Anticancer Agents Targeting Various Proteins

The piperidine scaffold is a common feature in a multitude of anticancer agents, targeting a range of proteins involved in cancer cell proliferation and survival.[22][23][24]

For instance, piperidine derivatives have been designed as inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which are upregulated in many cancer cells. Docking studies of dichloroacetate-piperidine conjugates against PDK isoenzymes revealed that these compounds establish hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

In another study, highly functionalized piperidines were evaluated for their anticancer activity and their ability to interact with DNA.[22] Molecular docking simulations suggested that these compounds bind to DNA primarily through intercalation, stabilized by π-π and hydrophobic interactions.[22]

Compound ClassTarget Protein (PDB ID)Key Interacting ResiduesPredicted Binding Energy (kcal/mol)Experimental Activity (GI50/IC50)Reference
Dichloroacetate-Piperidine ConjugatesPDK2 (2BU8), PDK4 (3D2R)Ile159, Ser186, His128, Arg124-6.5 to -8.57.79 µM - 13.81 µM (HT-29 cells)
Functionalized Piperidinesct-DNANot Applicable (Intercalation)Not ReportedVaries across cell lines[22][24]
Phenylpiperazine DerivativesTopoisomerase IIαAspartic acid residuesNot ReportedComparable to Doxorubicin[25]

Table 2: Comparative docking and experimental data for piperidine-based anticancer agents.

Antiviral Agents Targeting Viral Proteases

The COVID-19 pandemic spurred intensive research into antiviral agents, with the SARS-CoV-2 main protease (Mpro) emerging as a prime therapeutic target due to its critical role in viral replication.[26][27][28] Several studies have explored piperidine-based compounds as Mpro inhibitors.[29][30][31]

Molecular docking studies have shown that piperidine derivatives can effectively occupy the substrate-binding pocket of Mpro. The piperidine ring often forms hydrophobic interactions with residues such as His41, Met49, and Cys145, while other functional groups on the piperidine scaffold can form hydrogen bonds with the backbone atoms of key residues.[31] Piperidine-based compounds have also been investigated as inhibitors for other viruses like influenza.[1][32][33]

Compound ClassTarget Virus/Protein (PDB ID)Key Interacting ResiduesPredicted Binding Energy (kcal/mol)Experimental Activity (EC50/IC50)Reference
1,4,4-trisubstituted piperidinesSARS-CoV-2 Mpro (6LU7)His41, Met49, Cys145-5.9 to -7.31.5 µM - 28 µM[26][31]
Piperidine-based quinoline derivativesInfluenza A VirusNot specifiedNot ReportedAs low as 0.05 µM[32]
Piperidine-substituted purinesHIV-1, Influenza A/H1N1Not specifiedNot ReportedPotent antiviral activity[33]

Table 3: Comparative docking and experimental data for piperidine-based antiviral agents.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This section provides a generalized, yet detailed, protocol for performing molecular docking of a piperidine-based inhibitor using AutoDock, a widely used and freely available software.[5]

Step 1: Preparation of the Receptor (Protein)
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT format.

Step 2: Preparation of the Ligand (Piperidine Derivative)
  • Draw or Obtain Ligand Structure: Create the 2D structure of the piperidine-based inhibitor using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand.

  • Assign Partial Charges: Assign partial charges to the ligand atoms.

  • Save the Ligand: Save the prepared ligand in the PDBQT format.

Step 3: Grid Box Definition
  • Define the Binding Site: Define a 3D grid box that encompasses the active site of the receptor. The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that specifies the grid box dimensions and the types of atoms in the ligand.

Step 4: Running the Docking Simulation
  • Execute AutoGrid: Run the AutoGrid program using the grid parameter file to generate grid maps for each atom type in the ligand.

  • Execute AutoDock: Run the AutoDock program, providing the prepared receptor and ligand files, as well as the grid maps. This will initiate the docking simulation, where the search algorithm (e.g., Lamarckian Genetic Algorithm) will explore different conformations of the ligand within the active site.

Step 5: Analysis of Docking Results
  • Analyze the Docking Log File: Examine the docking log file (.dlg) to identify the different docked conformations (poses) and their corresponding binding energies and inhibitory constants (Ki).[5]

  • Visualize Docked Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer) to visualize the docked poses and analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[10]

Visualizing the Workflow and Interactions

Diagrams are essential for communicating complex workflows and molecular interactions. The following diagrams were generated using the Graphviz DOT language.[34][35][36]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Receptor_Prep 3. Prepare Receptor (Add H, Charges) PDB->Receptor_Prep Ligand_Sketch 2. Prepare Ligand (2D to 3D) Ligand_Prep 4. Prepare Ligand (Rotatable Bonds, Charges) Ligand_Sketch->Ligand_Prep Grid_Box 5. Define Grid Box (Active Site) Receptor_Prep->Grid_Box Ligand_Prep->Grid_Box AutoGrid 6. Run AutoGrid Grid_Box->AutoGrid AutoDock 7. Run AutoDock AutoGrid->AutoDock Analyze_DLG 8. Analyze Log File (Binding Energies) AutoDock->Analyze_DLG Visualize 9. Visualize Interactions Analyze_DLG->Visualize

Caption: A generalized workflow for molecular docking of small molecule inhibitors.

Piperidine_Interaction cluster_protein AChE Active Site cluster_ligand Piperidine Inhibitor Trp84 Trp84 Tyr334 Tyr334 Phe330 Phe330 Piperidine_N Piperidine N+ Piperidine_N->Trp84 Cation-π Benzyl_Ring Benzyl Ring Benzyl_Ring->Tyr334 π-π Stacking Benzyl_Ring->Phe330 π-π Stacking

Caption: Key interactions of a piperidine inhibitor in the AChE active site.

Conclusion: An Indispensable Tool in Modern Drug Discovery

Molecular docking is an invaluable computational tool that provides profound insights into the binding mechanisms of inhibitors, thereby guiding the rational design of more potent and selective drug candidates. The piperidine scaffold, with its inherent structural advantages, continues to be a rich source of novel inhibitors for a multitude of diseases. This guide has provided a comparative overview of docking studies of piperidine-based inhibitors against key biological targets, a detailed experimental workflow, and visual representations to aid in understanding these complex processes. As computational methods continue to evolve, the synergy between in silico predictions and experimental validation will undoubtedly accelerate the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of 2-(Piperidin-4-yl)pyridine Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the 2-(Piperidin-4-yl)pyridine Scaffold

The 2-(Piperidin-4-yl)pyridine moiety is a privileged scaffold in modern medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid structure and basic nitrogen atoms allow for specific interactions with a variety of neurotransmitter receptors, making it a valuable starting point for developing treatments for neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.[1] The journey from a promising compound in a test tube to an effective therapeutic in a patient, however, is fraught with challenges. A critical hurdle is establishing a robust In Vitro-In Vivo Correlation (IVIVC) , which bridges the gap between a drug's performance in laboratory assays and its behavior in a complex living organism.[2]

This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating 2-(Piperidin-4-yl)pyridine based drug candidates. As Senior Application Scientists, our goal is not just to present protocols, but to explain the causality behind experimental choices and to provide a framework for interpreting the complex data that emerges. We will explore how to design self-validating experimental systems and how a strong IVIVC can de-risk drug development, reduce reliance on extensive animal testing, and ultimately accelerate the delivery of novel CNS therapeutics.

Part 1: In Vitro Profiling - Deconstructing Efficacy at the Cellular Level

The initial characterization of any drug candidate begins in vitro. These assays are designed to be high-throughput, cost-effective, and to provide a foundational understanding of a compound's mechanism of action and potential for CNS penetration. For 2-(Piperidin-4-yl)pyridine derivatives, the in vitro cascade typically interrogates target engagement, functional activity, and blood-brain barrier permeability.

Key In Vitro Assays:
  • Receptor Binding Assays: These assays determine the affinity (Kᵢ) of a compound for its intended molecular target. Radioligand binding assays are the gold standard, where the candidate compound competes with a radioactive ligand for binding to the receptor. A low Kᵢ value indicates high binding affinity.

  • Cell-Based Functional Assays: Moving beyond simple binding, functional assays measure the biological consequence of that binding. For G-protein coupled receptors (GPCRs), common targets for this scaffold, assays may include:

    • cAMP Assays: To measure the inhibition or stimulation of adenylyl cyclase.

    • Calcium Flux Assays: To detect the mobilization of intracellular calcium.

    • These assays yield potency values (IC₅₀ or EC₅₀), which quantify the concentration of the drug required to elicit a half-maximal response.

  • Blood-Brain Barrier (BBB) Permeability Models: For a CNS drug to be effective, it must cross the highly selective BBB.[3][4] In vitro models are crucial for early screening of this property.[5][6]

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that provides a rapid assessment of a compound's ability to diffuse across a lipid membrane.[7]

    • Cell-Based Transwell Assays: These models use a monolayer of brain endothelial cells (like the hCMEC/D3 cell line) grown on a semi-permeable membrane to mimic the BBB.[5] Measuring the amount of compound that crosses from the apical to the basolateral chamber provides a permeability coefficient (Pₑ). Co-culture systems that include astrocytes and pericytes can further enhance the model's physiological relevance.[3][6]

Experimental Workflow: In Vitro Screening Cascade

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 ADME & Permeability cluster_3 Candidate Selection Compound_Library 2-(Piperidin-4-yl)pyridine Analogs Library Binding_Assay Primary Target Binding Assay (Kᵢ) Compound_Library->Binding_Assay Functional_Assay Cell-Based Functional Assay (IC₅₀/EC₅₀) Binding_Assay->Functional_Assay Selectivity_Panel Off-Target Selectivity Panel Functional_Assay->Selectivity_Panel PAMPA PAMPA (Permeability Screen) Selectivity_Panel->PAMPA BBB_Transwell In Vitro BBB Model (Pₑ value) PAMPA->BBB_Transwell Metabolic_Stability Microsomal Stability (t₁/₂) BBB_Transwell->Metabolic_Stability Lead_Candidate Lead Candidate(s) for In Vivo Testing Metabolic_Stability->Lead_Candidate

Caption: In Vitro screening cascade for CNS drug candidates.

Detailed Protocol: In Vitro BBB Transwell Assay

This protocol describes a standard method for assessing the permeability of a test compound across a monolayer of hCMEC/D3 cells, a widely used human cerebral microvascular endothelial cell line.

Objective: To determine the apparent permeability coefficient (Papp) of a 2-(Piperidin-4-yl)pyridine derivative.

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial Cell Basal Medium supplemented with growth factors

  • Test compound stock solution (in DMSO)

  • Lucifer Yellow (paracellular marker)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density (e.g., 50,000 cells/cm²).

  • Monolayer Formation: Culture the cells for 5-7 days until a confluent monolayer is formed. The integrity of the monolayer is critical and must be validated.

  • Monolayer Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltmeter. TEER values should reach a stable plateau (e.g., >30 Ω·cm²). Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; low permeability indicates tight junction formation.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayer gently with pre-warmed HBSS.

    • Add HBSS containing the test compound (e.g., 10 µM) and Lucifer Yellow to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient (cm/s) is calculated using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Trustworthiness: The protocol's integrity relies on the dual validation of the cell monolayer using both TEER and a paracellular marker. This ensures that the measured permeability of the test compound is due to transcellular transport rather than leakage through gaps in the cell layer.

Part 2: In Vivo Evaluation - Assessing Performance in a Physiological Context

While in vitro assays provide crucial data on specific parameters, they cannot fully replicate the dynamic complexity of a living organism.[8] In vivo studies in animal models are therefore essential to understand a drug's pharmacokinetic profile, its efficacy in a disease-relevant context, and its overall safety.[9][10]

Key In Vivo Studies:
  • Pharmacokinetics (PK): These studies determine what the body does to the drug (ADME - Absorption, Distribution, Metabolism, Excretion). A 2-(Piperidin-4-yl)pyridine candidate is administered to animals (typically rats or mice) via a relevant route (e.g., oral, intravenous). Blood and brain tissue are collected at multiple time points to determine key parameters:[11]

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • t₁/₂: Half-life, or the time it takes for the drug concentration to reduce by half.

    • AUC: Area under the curve, representing total drug exposure.

    • Brain-to-Plasma Ratio (B/P): A critical measure of CNS penetration.

  • Pharmacodynamics (PD) / Efficacy Models: These studies assess what the drug does to the body, specifically its therapeutic effect. The choice of animal model is critical and must be relevant to the disease being targeted.[12] For example:

    • Schizophrenia: Models like the amphetamine-induced hyperlocomotion model or the prepulse inhibition (PPI) model can be used to assess antipsychotic-like activity.

    • Depression: The forced swim test or tail suspension test are common models for evaluating antidepressant efficacy.

    • Efficacy is measured by a behavioral or physiological endpoint, and an ED₅₀ (effective dose for 50% of the maximal response) is determined.

Experimental Workflow: In Vivo Efficacy and PK/PD Study

In_Vivo_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Correlation Candidate Lead Candidate from In Vitro Dose_Formulation Dose Formulation & Vehicle Selection Candidate->Dose_Formulation Animal_Model Select Relevant Animal Model Dose_Formulation->Animal_Model Dosing Compound Administration (e.g., p.o., i.p.) Animal_Model->Dosing Behavioral_Test Pharmacodynamic/ Behavioral Assessment Dosing->Behavioral_Test Sampling Blood & Brain Tissue Collection Dosing->Sampling Behavioral_Test->Sampling PD_Analysis Efficacy Analysis (ED₅₀) Behavioral_Test->PD_Analysis Bioanalysis LC-MS/MS Analysis of Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling (Cₘₐₓ, AUC, B/P) Bioanalysis->PK_Analysis PKPD_Modeling PK/PD Modeling & IVIVC Assessment PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling

Caption: Workflow for an integrated in vivo PK/PD study.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to use in vitro data to reliably predict in vivo outcomes.[2] A strong IVIVC allows for more efficient lead optimization, as chemists can synthesize new analogs and test them in vitro with a high degree of confidence about their potential in vivo performance.[13]

The Correlation Matrix: Connecting Data Points

The core of IVIVC is linking specific in vitro parameters to in vivo results:

  • In Vitro Potency (IC₅₀/Kᵢ) vs. In Vivo Efficacy (ED₅₀): In an ideal scenario, a compound that is highly potent in vitro will also be highly effective in vivo. A plot of log(ED₅₀) vs. log(IC₅₀) for a series of analogs should ideally yield a linear relationship.

  • In Vitro Permeability (Papp) vs. In Vivo Brain Penetration (B/P ratio): A compound with high permeability in a BBB transwell assay is expected to achieve higher concentrations in the brain in vivo.

  • In Vitro Metabolic Stability vs. In Vivo Half-life (t₁/₂): Compounds that are rapidly metabolized by liver microsomes in vitro are likely to have a short half-life in vivo.

Data Presentation: IVIVC for Hypothetical 2-(Piperidin-4-yl)pyridine Analogs
Compound IDTarget Kᵢ (nM)Functional IC₅₀ (nM)In Vitro BBB Papp (10⁻⁶ cm/s)In Vivo ED₅₀ (mg/kg)In Vivo Brain/Plasma Ratio
Lead-01 5.215.58.11.51.2
Analog-02 25.180.27.58.01.1
Analog-03 4.812.11.2>30 (Ineffective)0.1
Analog-04 1.54.39.50.51.5

Analysis:

  • Analog-02 shows a good correlation: lower in vitro potency translates to lower in vivo efficacy compared to Lead-01 .

  • Analog-03 demonstrates a clear IVIVC disconnect. Despite having high in vitro potency, its poor BBB permeability prevents it from reaching its target in the brain, resulting in a lack of in vivo efficacy.

  • Analog-04 represents successful optimization. Improving in vitro potency while maintaining good permeability leads to a significant improvement in in vivo efficacy.

Challenges and Discrepancies: When the Correlation Breaks Down

A perfect 1:1 correlation is rare, and understanding the discrepancies is key to solving drug development puzzles.[4][14]

  • Active Metabolites: In vitro assays may not account for metabolites formed in vivo that have their own pharmacological activity.

  • Transporter Effects: The BBB is not just a passive barrier; it has active efflux transporters (like P-glycoprotein) that can pump drugs out of the brain. A compound may show high passive permeability in PAMPA but be a substrate for an efflux transporter, leading to poor brain penetration in vivo.

  • Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to cross the BBB and interact with the target, a factor not always accounted for in simple in vitro systems.

  • Model Limitations: Animal models of complex psychiatric disorders are approximations and may not fully capture the neurobiology of the human condition, leading to translational failures.[9][10]

Logical Diagram: Factors Influencing IVIVC

IVIVC_Factors cluster_invitro In Vitro Data cluster_invivo In Vivo Outcome cluster_bridge Bridging Factors (Sources of Discrepancy) invitro_potency Potency (IC₅₀, Kᵢ) invivo_efficacy Efficacy (ED₅₀) invitro_potency->invivo_efficacy correlates with invitro_permeability Permeability (Papp) invivo_pk Pharmacokinetics (AUC, B/P Ratio) invitro_permeability->invivo_pk correlates with invitro_metabolism Metabolic Stability invitro_metabolism->invivo_pk correlates with target_engagement Target Occupancy & Free Concentration invivo_efficacy->target_engagement invivo_pk->target_engagement protein_binding Plasma Protein Binding efflux Active Efflux (e.g., P-gp) metabolites Active Metabolites target_engagement->protein_binding target_engagement->efflux target_engagement->metabolites

Caption: Key factors that mediate or disrupt in vitro-in vivo correlation.

Conclusion

For 2-(Piperidin-4-yl)pyridine based drug candidates, establishing a strong IVIVC is not merely an academic exercise; it is a cornerstone of an efficient and successful drug development program. By intelligently designing and integrating in vitro assays for potency, selectivity, and permeability with well-chosen in vivo models for pharmacokinetics and efficacy, researchers can build a predictive framework. This framework allows for the rational design of better molecules, minimizing late-stage failures and accelerating the path from bench to bedside. The key lies in a continuous, iterative cycle of in vitro testing, in vivo validation, and a deep, mechanistic understanding of the factors that bridge the two worlds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Piperidin-4-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that our valued researchers, scientists, and drug development professionals have access to information that extends beyond product specifications to encompass the entire lifecycle of a chemical, including its safe disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Piperidin-4-yl)pyridine dihydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols for pyridine derivatives and general hazardous waste management principles.

Understanding the Hazard Profile

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on data from structurally similar compounds, this substance should be handled as a hazardous material.[1][2][3] The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]

  • Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation or damage.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4][5]

Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and within a controlled environment.

Essential Personal Protective Equipment (PPE)

A critical aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. For handling and disposing of this compound, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3][6]Protects against accidental splashes and airborne particles of the chemical, preventing serious eye irritation or damage.[4][5]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact, which can cause irritation and absorption of the harmful substance.[2]
Body Protection A fully-buttoned lab coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a certified chemical fume hood.[6] A respirator may be necessary for large spills.Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[3][4][5]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[7] Adherence to both institutional and local regulations is paramount. The following workflow provides a comprehensive approach to its disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Designate a Hazardous Waste Container B->C D Label Container Correctly: 'Hazardous Waste' Chemical Name Associated Hazards C->D E Transfer Waste into Container D->E F Keep Container Securely Closed E->F G Store in a Designated, Ventilated Area F->G H Ensure Incompatible Chemicals are Segregated G->H I Arrange for Professional Disposal H->I J Complete all Necessary Paperwork I->J

Caption: Disposal Workflow Diagram

1. Preparation and Decontamination:

  • Ensure all required PPE is correctly worn before handling the chemical.

  • Conduct all operations within a certified chemical fume hood to minimize inhalation exposure.[6]

  • If any reusable equipment comes into contact with the chemical, it must be thoroughly decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or methanol), followed by washing with soap and water. Dispose of the rinse solvent as hazardous waste.

2. Waste Segregation and Collection:

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[8][9][10] Chemical incompatibilities can lead to dangerous reactions.

  • Collect all waste containing this compound, including contaminated materials like gloves, weigh boats, and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.[2][6]

  • The container must be in good condition, and for solid waste, a securely sealed bag or a wide-mouthed plastic container is appropriate.

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").

4. Temporary Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

5. Final Disposal:

  • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will provide the necessary paperwork and guidance to ensure compliance with all federal, state, and local regulations.[11]

  • Current best practices for the disposal of pyridine-containing waste often involve high-temperature incineration in a permitted hazardous waste incinerator.[7]

In Case of a Spill

In the event of an accidental spill, immediate and appropriate action is crucial:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, prevent the spill from spreading. For solid spills, avoid generating dust.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for yourself and your colleagues.

References

A Senior Application Scientist's Guide to Handling 2-(Piperidin-4-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides an in-depth operational plan for handling 2-(Piperidin-4-yl)pyridine dihydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to build a self-validating system of safety in your laboratory, ensuring that every action is grounded in scientific reasoning.

Hazard Analysis: Understanding the Compound

This compound is a solid, salt form of the parent pyridine derivative. Its physical state as a powder is a critical factor in our safety assessment, as the primary exposure risks stem from the inhalation of fine dust particles and direct contact with skin and eyes.

Based on data for the parent compound and similar structures, the primary hazards are categorized as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] The dihydrochloride salt form may have different toxicological properties, but a conservative approach is warranted.

  • Skin Irritation: Direct contact can cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: The compound is expected to cause serious eye irritation or damage upon contact.[3][4] This is a significant risk, especially with powdered substances that can easily become airborne.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose, creating a barrier between you and potential exposure.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Fully-buttoned lab coatRequired if not in a fume hood or ventilated enclosure. N95 dust mask or higher.
Preparing Solutions Chemical safety goggles and face shieldNitrile or Neoprene gloves (double-gloving recommended)Fully-buttoned lab coatRecommended if significant aerosols may be generated.
Minor Spill Cleanup (Solid) Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesFully-buttoned lab coatN95 dust mask or higher, depending on spill size.
Causality Behind PPE Choices:
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against accidental splashes or airborne dust.[5] A face shield should be worn over goggles when preparing solutions or handling larger quantities, as it provides a secondary barrier against splashes to the entire face.[6]

  • Hand Protection: The choice of glove material is critical. While nitrile gloves are commonly used and offer good splash resistance for many chemicals, some sources suggest butyl rubber for pyridine-based compounds.[7][8] Given that this compound is a solid dihydrochloride, the immediate permeation risk associated with a liquid solvent is lower. As a best practice, we recommend wearing double-layered nitrile or neoprene gloves, inspecting them before use, and changing them immediately if contact with the substance is suspected. [5][9] Always consult your institution's safety guidelines and the glove manufacturer's compatibility charts.

  • Body Protection: A fully-buttoned lab coat prevents the compound from contaminating your personal clothing and skin.[8]

  • Respiratory Protection: Because this compound is a fine powder, preventing inhalation is paramount. All handling of the solid should occur within a certified chemical fume hood or a ventilated balance enclosure to capture any generated dust at the source.[5][7] If such engineering controls are unavailable or insufficient, a NIOSH-approved respirator is required.[8][10] Note that respirator use must be part of a formal institutional program that includes medical clearance and fit-testing.[8]

Operational Plan: From Vial to Solution

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures reproducible results.

Protocol 1: Weighing and Transferring the Solid Compound
  • Preparation: Don your full, required PPE as outlined in the table above. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Staging: Place a tared weigh boat, your spatula, the chemical container, and a labeled receiving vessel inside the ventilated workspace.

  • Dispensing: Slowly open the container. Avoid any sudden movements that could create a "puff" of dust. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat.

  • Closure: Securely close the primary chemical container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid into the designated receiving vessel.

  • Decontamination: Dispose of the weigh boat in a designated solid waste container. Clean the spatula thoroughly.

  • Final Steps: Close the receiving vessel. Wipe down the work surface within the hood. Remove gloves and wash your hands thoroughly.[9]

Protocol 2: Spill Response for a Minor Solid Spill

In the event of a small spill (an amount you can clean up in under 10 minutes), a prepared and immediate response is crucial.[8]

  • Alert and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess and Don PPE: If not already wearing it, don the appropriate PPE for spill cleanup, including respiratory protection and heavy-duty gloves.

  • Containment: Do NOT use a dry cloth or air hose, as this will aerosolize the dust.[1] Gently cover the spill with a non-combustible absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7]

  • Cleanup: Carefully sweep or scoop the absorbent material and spilled chemical into a sealable, labeled hazardous waste container.[1] Use a wet paper towel for the final wipe-down of the area to collect any remaining residue.

  • Disposal: Place all contaminated materials (gloves, paper towels, etc.) into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or Environmental Health & Safety department, following your institution's procedures.[7]

Spill_Response_Workflow cluster_Initial_Action Initial Action cluster_Preparation Preparation cluster_Cleanup Cleanup cluster_Finalization Finalization spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert assess Assess Spill Size alert->assess ppe Don Appropriate PPE (Goggles, Gloves, Respirator) assess->ppe contain Cover with Absorbent (Sand/Vermiculite) ppe->contain collect Gently Sweep into Waste Container contain->collect decon Wet Wipe Area collect->decon dispose Dispose of all Contaminated Materials decon->dispose report Report to Supervisor/EHS dispose->report

Caption: Workflow for handling a minor solid chemical spill.

Disposal and Storage Plans

  • Waste Disposal: All waste materials contaminated with this compound, including excess reagent, empty containers, and disposable PPE, must be disposed of as hazardous chemical waste.[3] Collect waste in a clearly labeled, sealed, and compatible container.[8] Follow all local, state, and federal regulations for chemical waste disposal.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][8] It should be stored away from incompatible materials such as strong oxidizing agents.[3][6] Ensure the storage location is secure and away from heat or ignition sources.[8]

By integrating these scientifically-grounded procedures into your daily workflow, you create a robust safety culture that protects both you and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 2
2-(Piperidin-4-yl)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.